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  • Product: Methyl 4-methyl-5-oxohexanoate
  • CAS: 36045-56-4

Core Science & Biosynthesis

Foundational

"Methyl 4-methyl-5-oxohexanoate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-methyl-5-oxohexanoate Introduction: The Versatility of a γ-Keto Ester Methyl 4-methyl-5-oxohexanoate is a bifunctional organic molecule belong...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-methyl-5-oxohexanoate

Introduction: The Versatility of a γ-Keto Ester

Methyl 4-methyl-5-oxohexanoate is a bifunctional organic molecule belonging to the class of γ-keto esters. Its structure, characterized by a ketone and an ester functional group separated by a two-carbon linker (a 1,4-dicarbonyl relationship), makes it a valuable and versatile building block in organic synthesis. The distinct reactivity of each carbonyl group, coupled with the presence of enolizable protons, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to Methyl 4-methyl-5-oxohexanoate and the analytical techniques essential for its unambiguous characterization, designed for researchers, chemists, and professionals in drug development.

Part 1: Strategic Synthesis of Methyl 4-methyl-5-oxohexanoate

The construction of the γ-keto ester framework can be approached through several strategic bond-forming reactions. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups. We will explore two primary and highly effective strategies: direct esterification of the parent carboxylic acid and conjugate addition.

Synthesis via Esterification of 4-Methyl-5-oxohexanoic Acid

The most direct and often highest-yielding approach is the esterification of the corresponding carboxylic acid, 4-methyl-5-oxohexanoic acid[1][2]. This method is predicated on the availability of the acid precursor. Fischer esterification, using an excess of methanol under acidic catalysis, is a classic and efficient method. Alternatively, for milder conditions, methylation using reagents like iodomethane with a non-nucleophilic base is effective[3][4][5].

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

  • Excess Methanol: The use of methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the ester.

  • Base-Mediated Methylation (e.g., Cs₂CO₃/CH₃I): This method avoids the strong acid and high temperatures of Fischer esterification, making it suitable for more sensitive substrates. Cesium carbonate is a soft base that effectively deprotonates the carboxylic acid without promoting side reactions, and iodomethane is an excellent methylating agent[3][4][5].

Experimental Protocol: Fischer Esterification

  • To a solution of 4-methyl-5-oxohexanoic acid (1.0 eq) in methanol (10 mL per 1 g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude Methyl 4-methyl-5-oxohexanoate.

  • Purify the product via flash column chromatography on silica gel if necessary.

Workflow Diagram: Fischer Esterification

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Methyl-5-oxohexanoic Acid D Mix & Reflux (4-6 hours) A->D B Methanol (Solvent & Reagent) B->D C H₂SO₄ (Catalyst) C->D E Solvent Evaporation D->E F Ethyl Acetate Extraction E->F G NaHCO₃ / Brine Wash F->G H Drying (Na₂SO₄) G->H I Concentration H->I J Purification (Chromatography) I->J K Methyl 4-methyl-5-oxohexanoate J->K

Caption: Workflow for the synthesis via Fischer Esterification.

Synthesis via Michael (Conjugate) Addition

A powerful carbon-carbon bond-forming strategy for constructing 1,4-dicarbonyl compounds is the Michael addition[6][7][8][9]. For this specific target, the reaction involves the conjugate addition of a propionate ester enolate to methyl vinyl ketone (MVK).

Causality of Experimental Choices:

  • Methyl Vinyl Ketone (MVK): MVK is an excellent Michael acceptor due to its electron-deficient α,β-unsaturated system[10]. The carbonyl group withdraws electron density, making the β-carbon highly electrophilic.

  • Strong, Non-nucleophilic Base (e.g., LDA): Lithium diisopropylamide (LDA) is required to quantitatively and irreversibly deprotonate the α-carbon of the propionate ester, forming the nucleophilic enolate. Its steric bulk prevents it from acting as a nucleophile itself and attacking the ester carbonyl.

  • Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the reactivity of the enolate, prevent self-condensation of the ester, and minimize side reactions.

Experimental Protocol: Michael Addition

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • To this solution, add methyl propionate (1.0 eq) dropwise, and stir for 30-45 minutes at -78 °C to ensure complete enolate formation.

  • Add a solution of methyl vinyl ketone (MVK) (1.2 eq) in dry THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Workflow Diagram: Michael Addition Synthesis

cluster_enolate Enolate Formation cluster_addition Michael Addition cluster_workup Work-up & Purification cluster_product Final Product A Methyl Propionate C Lithium Enolate Intermediate A->C Deprotonation B LDA in THF (-78 °C) B->C E Conjugate Addition (-78 °C) C->E D Methyl Vinyl Ketone (MVK) D->E F Quench (aq. NH₄Cl) E->F G Extraction F->G H Drying & Concentration G->H I Purification H->I J Methyl 4-methyl-5-oxohexanoate I->J

Caption: Workflow for the synthesis via Michael Addition.

Comparative Analysis of Synthetic Routes
ParameterRoute 1: Fischer EsterificationRoute 2: Michael Addition
Starting Materials 4-Methyl-5-oxohexanoic acid, MethanolMethyl propionate, Methyl vinyl ketone
Key Reagents H₂SO₄ (catalytic)LDA (strong base), THF (anhydrous)
Reaction Conditions Reflux temperatureCryogenic temperature (-78 °C)
Typical Yield High (>85%)Moderate to Good (60-80%)
Advantages High yield, simple procedure, atom economical.Excellent C-C bond formation strategy, good for building complexity.
Disadvantages Requires the precursor acid, which may need to be synthesized separately.Requires anhydrous/inert conditions, strong base, and low temperatures.

Part 2: Comprehensive Characterization and Structural Elucidation

Once synthesized, the identity and purity of Methyl 4-methyl-5-oxohexanoate must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural elucidation of organic molecules. For Methyl 4-methyl-5-oxohexanoate (C₈H₁₄O₃), we expect distinct signals in both ¹H and ¹³C NMR spectra.

¹H NMR Predicted Data (in CDCl₃)
Assignment Predicted Chemical Shift (ppm), Multiplicity, Integration
-OCH₃ (ester)~3.7, singlet, 3H
-C(=O)CH₃ (ketone)~2.2, singlet, 3H
-CH - (at C4)~2.7, multiplet, 1H
-CH₃ (at C4)~1.1, doublet, 3H
-CH₂ - (at C2)~2.5, triplet, 2H
-CH₂ - (at C3)~1.9, multiplet, 2H
¹³C NMR Predicted Data (in CDCl₃)
Assignment Predicted Chemical Shift (ppm)
C =O (ketone, C5)~212
C =O (ester, C1)~174
-OC H₃ (ester)~52
-C H- (at C4)~48
-C H₂- (at C2)~35
-C H₂- (at C3)~30
-C(=O)C H₃ (ketone)~28
-C H₃ (at C4)~16

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY would reveal the coupling between protons on adjacent carbons (e.g., C2-H₂ with C3-H₂), while HMBC would show correlations between protons and carbons over two to three bonds, confirming the connectivity of the entire carbon skeleton[11].

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorptions
Functional Group Expected Frequency (cm⁻¹)
C=O stretch (Ketone)1715 - 1725 (strong, sharp)
C=O stretch (Ester)1735 - 1745 (strong, sharp)
C-O stretch (Ester)1150 - 1250 (strong)
C-H stretch (sp³)2850 - 3000 (medium)

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion (M⁺): The expected exact mass for C₈H₁₄O₃ is 158.09 g/mol . An electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a peak corresponding to this mass.

  • Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and McLafferty rearrangement products characteristic of ketones and esters.

Chromatographic Analysis
  • Gas Chromatography (GC): Due to its volatility, Methyl 4-methyl-5-oxohexanoate can be effectively analyzed by GC. This technique is excellent for assessing the purity of the final product, with a pure sample showing a single major peak.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile derivatives or for preparative purification.

Overall Characterization Workflow

cluster_purification Purification cluster_purity Purity Analysis cluster_structure Structural Elucidation cluster_verified Final Verification A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity Assessment B->C E Structure Confirmation B->E D GC / HPLC Analysis C->D J Verified Pure Compound D->J F ¹H & ¹³C NMR E->F G 2D NMR (COSY, HMBC) E->G H IR Spectroscopy E->H I Mass Spectrometry E->I E->J

Caption: Logical workflow for the purification and characterization process.

Conclusion

Methyl 4-methyl-5-oxohexanoate is an accessible and synthetically useful γ-keto ester. Its preparation can be reliably achieved through straightforward esterification of the parent acid or through more complex, yet powerful, C-C bond-forming reactions like the Michael addition. The rigorous application of modern analytical techniques, particularly 1D and 2D NMR spectroscopy, in conjunction with IR and mass spectrometry, provides a robust and self-validating framework for confirming its structure and purity. This guide offers the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this versatile chemical intermediate in their scientific endeavors.

References

  • Organocatalytic Michael addition of aldehydes to gamma-keto-alpha,beta-unsaturated esters.
  • A Comparative Guide to Modern Synthetic Methods for γ-Keto Esters. Benchchem.
  • Organocatalytic Michael Addition of Aldehydes to γ-Keto-α,β-unsaturated Esters. An Efficient Entry to Versatile Chiral Building Blocks.
  • Highly Stereoselective Oxy-Michael Additions to β,γ-Unsaturated α-Keto Esters: Rapid Enantioselective Synthesis of 3-Hydroxybutenolides.
  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.
  • Highly enantioselective intermolecular Stetter reaction of simple acrylates: synthesis of α-chiral γ-ketoesters. PubMed.
  • Asymmetric synthesis of δ-keto esters via Michael additions of chiral carbene complexes. RSC Publishing.
  • Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences.
  • Characterization of the photosynthetically synthesized "gama-keto acid" phosphate as a diphosphate ester of 2-keto L-gulonic acid. PubMed.
  • Methyl 4-acetyl-5-oxohexano
  • Theoretical study of the Michael addition of acetylacetone to methyl vinyl ketone catalyzed by the ionic liquid 1‐butyl‐3‐methylimidazolium hydroxide.
  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.
  • A Comparative Guide to the Synthesis of Methyl 4-oxohexano
  • Methyl 4-oxohexanoate: A Comprehensive Reactivity Profile for Synthetic Applic
  • Stetter Reaction. Organic Chemistry Portal.
  • Facile Synthesis of γ-Ketophosphonates by an Intermolecular Stetter Reaction onto Vinylphosphonates.
  • Synthesis of Methyl 4-oxohexanoate: An Applic
  • Methyl 5,5-dimethyl-3-(2'-methylpropyl)
  • Synthesis of Methyl 4-oxohexano
  • CHARACTERIZATION OF THE PHOTOSYNTHETICALLY SYNTHESIZED "gamma-KETO ACID" PHOSPHATE AS A DIPHOSPH
  • Formation of γ-‐Keto Esters
  • Ketone or aldehyde synthesis by acyl
  • A Researcher's Guide to Confirming the Structure of Methyl 4-oxohexanoate Deriv
  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. MDPI.
  • methyl 4-methyl-5-oxohexano
  • 6818-07-1 | 4-Methyl-5-oxohexanoic acid. ChemScene.
  • 4-Methyl-5-oxohexanoic acid. PubChem.
  • Acid catalyzed, liquid phase preparation of methyl vinyl ketone.
  • Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. PMC.
  • methyl 4-methyl-6-oxohexano
  • Method for production of methyl vinyl ketone
  • Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.
  • CAS 13984-50-4 (Methyl 5-Oxohexano

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Exploratory

An In-depth Technical Guide to Methyl 4-methyl-5-oxohexanoate: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-methyl-5-oxohexanoate is a carbonyl-containing organic compound with the CAS number 36045-56-4. Its bifunctional nature, incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-5-oxohexanoate is a carbonyl-containing organic compound with the CAS number 36045-56-4. Its bifunctional nature, incorporating both an ester and a ketone, makes it a molecule of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, probable synthetic routes, and expected analytical characteristics. Given the limited availability of direct experimental data for this specific compound, this guide will also draw upon data from its parent carboxylic acid and closely related structural isomers to provide a well-rounded and insightful resource for researchers.

Part 1: Nomenclature and Structure

Properly identifying a chemical compound is the foundation of all scientific inquiry. This section details the systematic naming and various identifiers for Methyl 4-methyl-5-oxohexanoate.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 4-methyl-5-oxohexanoate .

Common synonyms found in chemical literature and databases include:

  • 4-methyl-5-oxo-hexanoic acid methyl ester[1]

  • Hexanoic acid, 4-methyl-5-oxo-, methyl ester

It is crucial to distinguish this compound from its structural isomers, which may have similar names and properties but different chemical reactivity and applications.

CAS Number

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for chemical substances.

  • CAS Number: 36045-56-4

Molecular Structure and Formula

The molecular formula and structure provide fundamental information about the compound's composition and connectivity.

  • Molecular Formula: C₈H₁₄O₃

  • Molecular Weight: 158.19 g/mol

The structure features a six-carbon hexanoate backbone with a methyl ester at one end. A ketone group is located at the C5 position, and a methyl group is at the C4 position.

Part 2: Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Appearance Colorless to pale yellow liquidGeneral property of similar keto esters
Boiling Point Not availableLikely to be similar to other C8 esters
Solubility Soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane)Nonpolar alkyl chain and polar functional groups
Stability Stable under standard conditions; may be sensitive to strong acids, bases, and reducing/oxidizing agentsPresence of ester and ketone functionalities

Part 3: Synthesis and Reactivity

This section outlines a plausible synthetic pathway for Methyl 4-methyl-5-oxohexanoate and discusses its expected chemical reactivity, providing a foundation for its use in further synthetic endeavors.

Proposed Synthesis: Esterification of 4-Methyl-5-oxohexanoic Acid

The most direct and logical synthetic route to Methyl 4-methyl-5-oxohexanoate is the esterification of its corresponding carboxylic acid, 4-methyl-5-oxohexanoic acid (CAS: 6818-07-1).[2][3] While a specific protocol for this exact transformation is not detailed in the available literature, standard esterification methods can be applied.

The synthesis of the parent carboxylic acid is a critical first step. While not widely utilized, its bifunctional nature allows for several synthetic strategies.[4]

This protocol is a standard and reliable method for the synthesis of esters from carboxylic acids and alcohols.

Materials:

  • 4-Methyl-5-oxohexanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve 4-methyl-5-oxohexanoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude Methyl 4-methyl-5-oxohexanoate.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

dot

Caption: Hypothetical workflow for the synthesis of Methyl 4-methyl-5-oxohexanoate.

Chemical Reactivity

The presence of both a ketone and an ester functional group allows for a range of chemical transformations. The reactivity of these groups can often be selectively addressed based on the choice of reagents and reaction conditions.

  • Reactions at the Ketone: The ketone carbonyl is susceptible to nucleophilic attack, reduction to a secondary alcohol, and reactions at the α-carbon (enolate formation).

  • Reactions at the Ester: The ester can undergo hydrolysis back to the carboxylic acid, transesterification with other alcohols, or amidation with amines.

Part 4: Analytical Characterization (Predicted)

Definitive characterization of a synthesized compound is paramount. While experimental spectra for Methyl 4-methyl-5-oxohexanoate are not publicly available, this section provides predicted spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the protons on the carbon backbone, and the two methyl groups. The multiplicity and chemical shifts of the backbone protons will be influenced by the adjacent ketone and methyl group.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (ester and ketone) in the downfield region (typically >170 ppm). Signals for the methoxy carbon of the ester and the carbons of the alkyl chain and methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the two carbonyl groups:

  • Ester C=O stretch: Around 1735 cm⁻¹

  • Ketone C=O stretch: Around 1715 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 158. Common fragmentation patterns for esters and ketones would likely be observed.

Part 5: Applications in Research and Development

While specific applications for Methyl 4-methyl-5-oxohexanoate are not well-documented, its structure suggests potential as a building block in organic synthesis. Keto-esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. The ability to selectively manipulate the ketone and ester functionalities allows for the introduction of diverse structural motifs.

Conclusion

Methyl 4-methyl-5-oxohexanoate is a chemical compound with potential utility in synthetic chemistry. This guide has provided a comprehensive overview of its nomenclature, predicted properties, a plausible synthetic route, and expected analytical characteristics. While there is a notable lack of direct experimental data in the public domain, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and professionals interested in this molecule. Further research into the synthesis, characterization, and applications of Methyl 4-methyl-5-oxohexanoate is warranted to fully explore its potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 281668, Methyl 4-acetyl-5-oxohexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-methyl-4-oxohexanoate (C8H14O3). Retrieved from [Link]

  • MDPI. (2022, July 20). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Retrieved from [Link]

  • ChemSrc. (2025, September 30). 4-methyl-5-oxohexanoic acid | CAS#:6818-07-1. Retrieved from [Link]

  • Google Patents. (n.d.). EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Cheméo. (n.d.). Hexanoic acid, 5-oxo-, methyl ester. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved from [Link]

  • MDPI. (2023, August 7). Synthesis, Characterization, and Potential Application of Cyclodextrin-Based Polyrotaxanes for Reinforced Atelocollagen Threads. Retrieved from [Link]

  • PubMed. (2005, March 10). Synthesis and characterization of alkoxide-derived pt nanoparticles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Research Article Synthesis, Characterization, and Crystal Structure of [Co 4 (CH 3 CO 2 ) 2 L 4 ] 2 [BPh 4 ] 4 ⋅0.5H 2 O, Where HL = 4-(Salicylaldiminato)antipyrine. Retrieved from [Link]

  • PubMed. (2005, February 15). Synthesis and evaluation of 2-[18F]fluoro-CP-118954 for the in vivo mapping of acetylcholinesterase. Retrieved from [Link]

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Foundational

A Guide to the Spectroscopic Characterization of Methyl 4-methyl-5-oxohexanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-methyl-5-oxohexanoat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-methyl-5-oxohexanoate, a keto-ester of interest in organic synthesis and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted spectroscopic data to serve as a foundational reference. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. Detailed, field-proven protocols for sample preparation and data acquisition are provided, alongside an in-depth analysis of the predicted spectra. This guide is designed to equip researchers with the necessary knowledge to identify, characterize, and utilize Methyl 4-methyl-5-oxohexanoate in their scientific endeavors.

Introduction: The Molecular Blueprint of Methyl 4-methyl-5-oxohexanoate

Methyl 4-methyl-5-oxohexanoate (C₈H₁₄O₃, CAS: 36045-56-4) is a bifunctional organic molecule featuring both a ketone and a methyl ester functional group.[1] This unique combination of reactive centers makes it a valuable building block in the synthesis of more complex molecules. Understanding its structural and electronic properties is paramount for its effective application. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the elucidation of its structure and connectivity.

This guide will explore the predicted ¹H NMR, ¹³C NMR, IR, and MS data for Methyl 4-methyl-5-oxohexanoate. While predicted data is a powerful tool in the absence of experimental spectra, it is crucial to note that these are theoretical values. Experimental verification is always recommended for definitive characterization. The prediction tools used in the generation of this data are based on established algorithms and large spectral databases, providing a high degree of confidence in the presented information.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 4-methyl-5-oxohexanoate provides a wealth of information about the number of distinct proton environments, their chemical surroundings, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Data for Methyl 4-methyl-5-oxohexanoate (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67Singlet3H-OCH₃
~2.75Triplet2H-CH₂-C=O (ketone)
~2.50Triplet2H-CH₂-C=O (ester)
~2.15Singlet3H-C(=O)CH₃
~1.90-2.10Multiplet1H-CH(CH₃)-
~1.15Doublet3H-CH(CH₃)-

Causality Behind the Chemical Shifts:

The chemical shift of a proton is influenced by the electron density around it. Electronegative atoms, like oxygen, withdraw electron density, "deshielding" the nearby protons and causing them to resonate at a higher chemical shift (downfield).

  • The singlet at ~3.67 ppm is characteristic of the methyl protons of the ester group (-OCH₃), which are deshielded by the adjacent oxygen atom.[4]

  • The triplet at ~2.75 ppm is assigned to the methylene protons adjacent to the ketone carbonyl group. The triplet multiplicity arises from coupling to the neighboring methylene group.

  • The triplet at ~2.50 ppm corresponds to the methylene protons adjacent to the ester carbonyl group. Its downfield shift is due to the electron-withdrawing effect of the carbonyl group.

  • The singlet at ~2.15 ppm is a classic signature of a methyl ketone (-C(=O)CH₃).

  • The multiplet between ~1.90-2.10 ppm is attributed to the methine proton (-CH(CH₃)-). Its complex splitting pattern is due to coupling with the adjacent methylene and methyl protons.

  • The doublet at ~1.15 ppm represents the methyl group attached to the chiral center, split by the adjacent methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 4-methyl-5-oxohexanoate (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~209.0C=O (Ketone)
~173.5C=O (Ester)
~51.5-OCH₃
~45.0-CH(CH₃)-
~30.0-CH₂-C=O (ketone)
~28.0-CH₂-C=O (ester)
~27.0-C(=O)CH₃
~16.0-CH(CH₃)-

Expert Insights on Carbon Environments:

  • The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl (~209.0 ppm) typically resonates further downfield than the ester carbonyl (~173.5 ppm).[5]

  • The methoxy carbon (-OCH₃) appears around ~51.5 ppm, a characteristic region for ester methyl groups.

  • The remaining aliphatic carbons resonate in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation: [6][7][8]

  • Sample Purity: Ensure the sample of Methyl 4-methyl-5-oxohexanoate is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[7]

Instrumental Setup and Data Acquisition: [10]

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Homogenize the magnetic field across the sample volume by shimming the spectrometer. This is crucial for obtaining sharp, well-resolved signals.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: A 30-45° pulse is typically used for quantitative measurements.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full nuclear relaxation.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 128 scans or more).

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Spectrum

The predicted IR spectrum of Methyl 4-methyl-5-oxohexanoate will be dominated by the characteristic absorptions of its two carbonyl groups and the C-H bonds.

Table 3: Predicted IR Absorption Frequencies for Methyl 4-methyl-5-oxohexanoate

Wavenumber (cm⁻¹)IntensityAssignment
~2950Medium-StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1170StrongC-O stretch (ester)

Dissecting the Vibrational Signature:

The presence of two distinct carbonyl stretching frequencies is a key feature of the IR spectrum of this molecule.

  • The ester carbonyl (C=O) stretch at ~1735 cm⁻¹ is typically at a higher frequency than a ketone carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the C=O bond.[11]

  • The ketone carbonyl (C=O) stretch at ~1715 cm⁻¹ is in the expected range for an aliphatic ketone.[11]

  • The strong absorption around 1170 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group.

  • The absorptions around 2950 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chain.

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like Methyl 4-methyl-5-oxohexanoate, the following protocol can be used.[12][13][14][15]

Sample Preparation and Measurement (Attenuated Total Reflectance - ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Sample Preparation and Measurement (Transmission - Salt Plates):

  • Sample Application: Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Sandwiching: Place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition: Mount the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., dichloromethane or chloroform) and store them in a desiccator.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of Methyl 4-methyl-5-oxohexanoate is predicted to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

Molecular Ion: The molecular weight of Methyl 4-methyl-5-oxohexanoate is 158.20 g/mol . Therefore, the molecular ion peak is expected at m/z = 158 .

Key Fragmentation Pathways: [11][16]

Keto-esters undergo characteristic fragmentation patterns, primarily α-cleavage and McLafferty rearrangement.[4][17][18][19][20][21][22]

  • α-Cleavage: This involves the breaking of a bond adjacent to a carbonyl group. For Methyl 4-methyl-5-oxohexanoate, there are several possible α-cleavage points.

    • Cleavage between C4 and C5 can lead to the formation of an acylium ion at m/z = 85 or m/z = 73 .

    • Cleavage adjacent to the ester carbonyl can result in the loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 127 , or the loss of the butoxy-ketone chain to give a fragment at m/z = 59 .

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. In Methyl 4-methyl-5-oxohexanoate, a hydrogen atom from the C3 position can be transferred to the ketone carbonyl oxygen, followed by cleavage of the C4-C5 bond, leading to a characteristic fragment. A McLafferty-type rearrangement involving the ester carbonyl could also occur.[23][24]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Methyl 4-methyl-5-oxohexanoate

m/zPossible Fragment StructureFragmentation Pathway
158[C₈H₁₄O₃]⁺˙Molecular Ion
127[M - •OCH₃]⁺α-cleavage at ester
85[CH₃C(O)CH(CH₃)CH₂]⁺α-cleavage
73[CH₂CH₂COOCH₃]⁺α-cleavage
59[COOCH₃]⁺α-cleavage at ester
43[CH₃CO]⁺α-cleavage at ketone
Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like Methyl 4-methyl-5-oxohexanoate.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to around 250 °C.

    • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

    • Ion Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

Visualizing the Molecular Architecture and Fragmentation

Diagrams are essential for visualizing the complex relationships within a molecule and its behavior in the mass spectrometer.

Caption: Molecular structure of Methyl 4-methyl-5-oxohexanoate.

Fragmentation M+ (m/z 158) M+ (m/z 158) m/z 127 m/z 127 M+ (m/z 158)->m/z 127 - •OCH3 (α-cleavage) m/z 85 m/z 85 M+ (m/z 158)->m/z 85 - •CH2COOCH3 (α-cleavage) m/z 43 m/z 43 M+ (m/z 158)->m/z 43 - •CH(CH3)CH2CH2COOCH3 (α-cleavage)

Caption: Key α-cleavage fragmentation pathways of Methyl 4-methyl-5-oxohexanoate.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Methyl 4-methyl-5-oxohexanoate. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, coupled with established experimental protocols, offers a robust starting point for researchers working with this compound. By understanding its spectral fingerprint, scientists can confidently identify this molecule, monitor its reactions, and ultimately harness its potential in the development of new chemical entities. The principles and methodologies outlined herein are broadly applicable to the characterization of other small organic molecules, serving as a valuable resource for the scientific community.

References

  • Pharmaceutical chemistry laboratory Co.,Ltb. methyl 4-methyl-5-oxohexanoate. plcchemical.com. Accessed February 29, 2026.
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Exploratory

An In-depth Technical Guide to Methyl 4-methyl-5-oxohexanoate: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-methyl-5-oxohexanoate, a gamma-keto ester with the chemical formula C8H14O3, holds a unique position at the intersection of synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-5-oxohexanoate, a gamma-keto ester with the chemical formula C8H14O3, holds a unique position at the intersection of synthetic organic chemistry and metabolic science. Though not a household name, its structural motifs are present in various natural products and are of significant interest in the study of metabolic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, history, and scientific significance of this intriguing molecule.

Historical Perspective and Discovery

The journey of Methyl 4-methyl-5-oxohexanoate begins with its corresponding carboxylic acid, 4-methyl-5-oxohexanoic acid. The seminal work on the synthesis of this parent acid was published in 1962 by R. Bertocchio and J. Dreux in the Bulletin de la Société Chimique de France. While the specific focus of their study was on the parent acid, this publication laid the foundational groundwork for the subsequent synthesis and investigation of its esters, including the methyl ester.

The direct synthesis and characterization of a specific enantiomer, (-)-(R)-methyl 4-methyl-5-oxohexanoate, was later detailed in a 2015 patent. This work described its preparation through the oxidation of (S)-methyl 4-methylhexanoate, highlighting the advancements in stereoselective synthesis.

Synthetic Methodologies

The synthesis of Methyl 4-methyl-5-oxohexanoate can be approached through both racemic and enantioselective routes, reflecting the evolution of synthetic strategies over time.

Racemic Synthesis: The Michael Addition Approach

A plausible and widely referenced method for the racemic synthesis of Methyl 4-methyl-5-oxohexanoate involves a Michael addition reaction. This approach, while not explicitly detailed for this exact molecule in readily available literature, can be inferred from the well-established synthesis of the closely related compound, methyl 4-acetyl-5-oxohexanoate.[1]

The proposed synthetic pathway is as follows:

  • Michael Addition: The reaction is initiated by the conjugate addition of a methylacetoacetate enolate to methyl acrylate. The enolate is typically generated in the presence of a base.

  • Hydrolysis and Decarboxylation: The resulting diester intermediate is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation to yield the target gamma-keto ester.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation Methyl Acetoacetate Methyl Acetoacetate Intermediate_1 Diester Intermediate Methyl Acetoacetate->Intermediate_1 Enolate Formation Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate_1 Base Base Base->Methyl Acetoacetate Methyl 4-methyl-5-oxohexanoate Methyl 4-methyl-5-oxohexanoate Intermediate_1->Methyl 4-methyl-5-oxohexanoate H3O+ or NaOH, then heat

Caption: Proposed Racemic Synthesis of Methyl 4-methyl-5-oxohexanoate.

Enantioselective Synthesis: Oxidation of a Chiral Precursor

A modern and stereospecific route to (-)-(R)-methyl 4-methyl-5-oxohexanoate is described in a 2015 patent. This method relies on the selective oxidation of a chiral starting material.

Experimental Protocol (Adapted from Patent Literature):

The synthesis involves the oxidation of (S)-methyl 4-methylhexanoate. While the patent does not provide exhaustive experimental details, it outlines the use of an oxidizing agent to introduce the ketone functionality at the C5 position.

G S-Methyl 4-methylhexanoate S-Methyl 4-methylhexanoate Oxidizing_Agent [O] (-)-(R)-Methyl 4-methyl-5-oxohexanoate (-)-(R)-Methyl 4-methyl-5-oxohexanoate S-Methyl 4-methylhexanoate->(-)-(R)-Methyl 4-methyl-5-oxohexanoate Oxidation Oxidizing_Agent->(-)-(R)-Methyl 4-methyl-5-oxohexanoate

Caption: Enantioselective Synthesis of (-)-(R)-Methyl 4-methyl-5-oxohexanoate.

Spectroscopic and Physicochemical Properties

The structural elucidation and characterization of Methyl 4-methyl-5-oxohexanoate rely on a combination of spectroscopic techniques.

PropertyDataSource
Molecular Formula C8H14O3N/A
Molecular Weight 158.20 g/mol N/A
CAS Number 36045-56-4N/A
¹H NMR (500 MHz, CDCl₃) of (-)-(R)-enantiomer δ 3.66 (s, 3H), 2.65-2.53 (m, 1H), 2.35-2.25 (m, 2H), 2.15 (s, 3H), 2.05-1.95 (m, 1H), 1.72-1.60 (m, 1H), 1.10 (d, J=7.0 Hz, 3H)[2]
¹³C NMR Data not readily available in the searched literature.N/A
Infrared (IR) Spectroscopy Characteristic absorptions expected for C=O (ester) and C=O (ketone).N/A
Mass Spectrometry (MS) Data not readily available in the searched literature.N/A

Biological and Industrial Significance

While specific biological roles of Methyl 4-methyl-5-oxohexanoate are not extensively documented, its structural class, gamma-keto esters, are of considerable interest in metabolic research.

Relevance to Ketone Body Metabolism

Ketone bodies are crucial alternative energy sources for the brain and other tissues during periods of fasting or low carbohydrate intake.[3] Keto-esters, as a class of compounds, are being investigated for their potential to induce a state of ketosis without the need for a strict ketogenic diet.[4][5][6] These compounds can be hydrolyzed in the body to release ketone bodies, offering potential therapeutic applications in neurodegenerative diseases and for improving metabolic health.[7] Although direct studies on Methyl 4-methyl-5-oxohexanoate are lacking, its structure suggests it could be a subject of interest in this area.

Potential in the Flavor and Fragrance Industry

Esters are widely used as flavor and fragrance agents. While there is no direct evidence of Methyl 4-methyl-5-oxohexanoate being used in this industry, related gamma-keto esters and their derivatives, such as lactones, are known for their organoleptic properties. Further investigation into the sensory profile of this molecule could reveal potential applications.

Conclusion and Future Directions

Methyl 4-methyl-5-oxohexanoate, from its early synthesis as a parent acid to the more recent stereoselective preparation of its ester, represents a molecule of quiet but persistent scientific interest. While its historical footprint is modest, its structural features place it at the crossroads of classic organic synthesis and modern metabolic research. Future research should focus on several key areas:

  • Detailed Synthetic Protocols: The development and publication of a robust, high-yield racemic synthesis would be highly beneficial for the research community.

  • Comprehensive Spectroscopic Data: A complete set of spectroscopic data (¹³C NMR, high-resolution MS, and IR) is needed for unambiguous characterization.

  • Biological Evaluation: Investigating the metabolic fate of Methyl 4-methyl-5-oxohexanoate and its potential to modulate ketone body levels would be a valuable contribution to the field of metabolic science.

  • Exploration of Applications: A systematic evaluation of its organoleptic properties could uncover novel applications in the flavor and fragrance industry.

This in-depth guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of the current knowledge and highlighting the untapped potential of Methyl 4-methyl-5-oxohexanoate.

References

  • Bertocchio, R.; Dreux, J. Bull. Soc. Chim. Fr.1962, 823-827.
  • Ketone ester effects on metabolism and transcription. PMC. [Link]

  • Ketone bodies: more than energy, they are powerful signaling metabolites that clean up damaged proteins. Buck Institute. [Link]

  • Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. IntechOpen. [Link]

  • Ketone Ester Effects on Metabolism and Transcription. ResearchGate. [Link]

  • Catalyst-controlled aliphatic c-h oxidations.
  • What Are Ketone Esters And How Can They Help You? Medical Transformation Center. [Link]

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Foundational

The Bifunctional Versatility of Methyl 4-methyl-5-oxohexanoate: A Technical Guide for Synthetic Chemists

Abstract Methyl 4-methyl-5-oxohexanoate, a γ-ketoester, represents a class of highly valuable and versatile building blocks in modern organic synthesis. The presence of two distinct and reactive functional groups—a keton...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-methyl-5-oxohexanoate, a γ-ketoester, represents a class of highly valuable and versatile building blocks in modern organic synthesis. The presence of two distinct and reactive functional groups—a ketone and a methyl ester—within the same carbon skeleton provides a unique platform for the strategic construction of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, characterization, and synthetic utility of methyl 4-methyl-5-oxohexanoate and its close analogs. By examining the orthogonal reactivity of the ketone and ester moieties, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this bifunctional synthon in the design and execution of novel synthetic strategies.

Introduction: The Strategic Advantage of Bifunctionality

In the realm of organic synthesis, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. Such compounds serve as powerful intermediates, enabling the sequential or chemo-selective introduction of diverse structural motifs, thereby streamlining complex synthetic routes. Methyl 4-methyl-5-oxohexanoate (CAS No: 36045-56-4) epitomizes this concept. Its structure, featuring a ketone at the 5-position and a methyl ester at the 1-position, allows for a wide array of chemical transformations.

This guide will delve into the chemical personality of this molecule, providing a comprehensive overview of its preparation, spectroscopic signature, and, most importantly, its reactivity profile. Due to the limited availability of specific experimental data for methyl 4-methyl-5-oxohexanoate, this guide will also draw upon the well-documented chemistry of the closely related and structurally similar analog, methyl 4-oxohexanoate, to provide a robust and predictive understanding of its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Physical Properties

Below is a summary of the key physical properties for methyl 4-methyl-5-oxohexanoate.

PropertyValue
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.20 g/mol [1]
CAS Number 36045-56-4[1]
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Not explicitly reported; expected to be similar to analogous γ-ketoesters
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)
Spectroscopic Characterization

While specific spectra for methyl 4-methyl-5-oxohexanoate are not widely published, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds like methyl 4-oxohexanoate.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show two distinct carbonyl (C=O) stretching frequencies. The ester carbonyl will likely appear around 1735 cm⁻¹, while the ketone carbonyl should absorb at a slightly lower wavenumber, around 1715 cm⁻¹. Additional characteristic peaks would include C-H stretching of the alkane backbone (around 2950 cm⁻¹) and the C-O stretch of the ester (around 1170 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be characterized by a singlet for the methyl ester protons (O-CH₃) around 3.67 ppm. The protons on the carbon chain will appear as multiplets, with their chemical shifts influenced by the adjacent carbonyl groups. The methyl group at the 4-position would likely appear as a doublet, and the terminal methyl of the ketone as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by two downfield signals corresponding to the carbonyl carbons. The ketone carbonyl (C5) is expected around 209 ppm, and the ester carbonyl (C1) around 173 ppm. The methyl carbon of the ester (O-CH₃) will be visible around 51 ppm. The remaining aliphatic carbons will appear in the upfield region.

Mass Spectrometry (MS): The electron ionization mass spectrum would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of the methoxy group (-OCH₃) or other neutral fragments.

Synthesis of γ-Ketoesters: Building the Bifunctional Core

The synthesis of γ-ketoesters like methyl 4-methyl-5-oxohexanoate can be approached through several established synthetic strategies. A common and effective method is the esterification of the corresponding γ-keto acid.

Esterification of 4-methyl-5-oxohexanoic acid

The most direct route to methyl 4-methyl-5-oxohexanoate is the esterification of 4-methyl-5-oxohexanoic acid. This can be achieved under standard Fischer esterification conditions.

Experimental Protocol: Synthesis of Methyl 4-methyl-5-oxohexanoate (General Procedure)

  • Reaction: To a solution of 4-methyl-5-oxohexanoic acid (1.0 eq) in methanol (5-10 mL per mmol of acid), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq) dropwise at 0 °C.

  • Procedure: The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl 4-methyl-5-oxohexanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 85-95% (based on analogous reactions).[2]

Synthesis Keto_Acid 4-methyl-5-oxohexanoic acid Reflux Reflux, 4-6h Keto_Acid->Reflux Methanol Methanol (CH3OH) Methanol->Reflux H2SO4 H2SO4 (cat.) H2SO4->Reflux Product Methyl 4-methyl-5-oxohexanoate Reflux->Product

Caption: Fischer esterification of 4-methyl-5-oxohexanoic acid.

The Dichotomy of Reactivity: A Bifunctional Playground

The synthetic utility of methyl 4-methyl-5-oxohexanoate stems from the distinct reactivity of its ketone and ester functionalities. This allows for selective transformations at one site while leaving the other intact, or for concerted reactions involving both groups.

Reactions at the Ketone Carbonyl

The ketone at the 5-position is a prime target for nucleophilic attack.

4.1.1. Reduction

The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild reducing agents.

Experimental Protocol: Selective Reduction with Sodium Borohydride (NaBH₄)

  • Reaction: To a solution of the γ-ketoester (1.0 eq) in methanol at 0 °C, add sodium borohydride (0.5 eq) portion-wise.

  • Procedure: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the corresponding hydroxy ester.[2]

  • Expected Yield: 80-90%.[2]

For the reduction of both the ketone and the ester to the corresponding diol, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required.[2]

Reduction Ketoester Methyl 4-methyl-5-oxohexanoate NaBH4 NaBH4, MeOH Ketoester->NaBH4 LiAlH4 LiAlH4, THF Ketoester->LiAlH4 Hydroxy_ester Methyl 4-methyl-5-hydroxyhexanoate NaBH4->Hydroxy_ester Diol 4-Methylhexane-1,5-diol LiAlH4->Diol

Caption: Selective and non-selective reduction pathways.

4.1.2. Olefination

The ketone can be converted to an alkene via the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons reaction.[2] This allows for the introduction of a carbon-carbon double bond at the 5-position.

Reactions at the Ester Carbonyl

The ester functional group can undergo a variety of transformations, including hydrolysis, transesterification, and amidation.[2]

Experimental Protocol: Hydrolysis to the Carboxylic Acid

  • Reaction: To a solution of the γ-ketoester (1.0 eq) in a mixture of methanol and water (e.g., 3:1), add sodium hydroxide (1.5 eq).

  • Procedure: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • Work-up: The methanol is removed under reduced pressure, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product can then be extracted with an organic solvent.[2]

Reactions Involving Both Functional Groups: The Gateway to Heterocycles

The true power of γ-ketoesters as bifunctional molecules is realized in reactions where both the ketone and the ester participate, often in a tandem or one-pot fashion, to construct heterocyclic rings. For instance, treatment with ammonia or primary amines can lead to the formation of substituted pyrrolidinones.

Conceptual Workflow: Synthesis of N-substituted Pyrrolidinones

  • Amine Addition: A primary amine attacks the electrophilic ketone carbonyl.

  • Cyclization: The resulting amino group then undergoes an intramolecular nucleophilic attack on the ester carbonyl.

  • Methanol Elimination: Elimination of methanol drives the reaction to form the stable five-membered lactam ring.

Heterocycle_Formation cluster_0 Reaction Cascade Ketoester Methyl 4-methyl-5-oxohexanoate Amine Primary Amine (R-NH2) Ketoester->Amine 1. Nucleophilic Attack Intermediate Hemiaminal Intermediate Amine->Intermediate Pyrrolidinone N-substituted Pyrrolidinone Intermediate->Pyrrolidinone 2. Intramolecular Cyclization 3. Methanol Elimination

Caption: Conceptual pathway for pyrrolidinone synthesis.

Applications in Complex Molecule Synthesis

The unique reactivity of γ-ketoesters makes them valuable precursors in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. The ability to selectively manipulate either the ketone or the ester, or to use them in concert to form new rings, provides a powerful tool for synthetic chemists.

Conclusion: A Versatile Tool for the Synthetic Chemist's Arsenal

Methyl 4-methyl-5-oxohexanoate, as a representative γ-ketoester, is a highly valuable bifunctional molecule. Its dual reactivity allows for a diverse array of chemical transformations, making it a powerful intermediate in the synthesis of more complex molecular targets. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, drawing on established principles and data from closely related analogs. By understanding and harnessing the distinct chemical properties of the ketone and ester functionalities, researchers can unlock the full synthetic potential of this versatile building block.

References

  • plcchemical.com. (n.d.). methyl 4-methyl-5-oxohexanoate - Product Center. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 281668, Methyl 4-acetyl-5-oxohexanoate. Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-oxohexanoate (16). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "Methyl 4-methyl-5-oxohexanoate" from 4-methyl-5-oxohexanoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Introduction and Mechanistic Rationale The compound 4-methyl-5-oxohexanoic acid is a bifunctional medium-chain keto-acid utili...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction and Mechanistic Rationale

The compound 4-methyl-5-oxohexanoic acid is a bifunctional medium-chain keto-acid utilized as a foundational building block in the synthesis of complex organic frameworks, substituted resorcinols, and metabolic analogs[1]. Because it contains both a ketone and a carboxylic acid moiety, synthetic modifications require high chemoselectivity.

The conversion of 4-methyl-5-oxohexanoic acid to methyl 4-methyl-5-oxohexanoate is a critical protection and activation step. This Application Note details two orthogonal methodologies for this esterification:

  • Protocol A: Acid-Catalyzed Fischer Esterification. A highly scalable, cost-effective thermodynamic approach utilizing methanol and catalytic sulfuric acid[2].

  • Protocol B: Trimethylsilyldiazomethane (TMS-CHN₂) Esterification. A mild, rapid, and neutral kinetic approach ideal for small-scale synthesis or acid-sensitive substrates[3].

By understanding the mechanistic causality behind these protocols, researchers can select the optimal pathway for their specific scale and purity requirements.

Physicochemical Properties

The following table summarizes the quantitative data for the primary reactants and products involved in these workflows[1][4][5].

CompoundRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Methyl-5-oxohexanoic acid Reactant6818-07-1C₇H₁₂O₃144.17
Methyl 4-methyl-5-oxohexanoate Product36045-56-4C₈H₁₄O₃158.20
Methanol Reagent/Solvent67-56-1CH₄O32.04
TMS-Diazomethane Reagent18107-18-1C₄H₁₀N₂Si114.22

Protocol A: Acid-Catalyzed Fischer Esterification

The Fischer esterification is an equilibrium-driven process. To ensure maximum conversion, methanol is used as both the reactant and the solvent. According to Le Châtelier's principle, this massive molar excess drives the equilibrium toward the ester product[2]. The ketone moiety remains unaffected under these conditions because ketalization requires the continuous removal of water, which is not performed here.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-5-oxohexanoic acid (5.0 g, 34.7 mmol).

  • Solvent Addition: Add anhydrous methanol (50 mL). Stir until the keto-acid is fully dissolved.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise. Causality: Sulfuric acid acts as a proton source to activate the electrophilic carbonyl carbon of the carboxylic acid, lowering the activation energy for nucleophilic attack[6].

  • Reflux: Attach a reflux condenser and heat the mixture to 65–70 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dilute the concentrated residue with Ethyl Acetate (50 mL) and wash with saturated aqueous Sodium Bicarbonate (NaHCO₃, 2 × 25 mL). Causality: The basic wash neutralizes the H₂SO₄ catalyst and extracts any unreacted carboxylic acid into the aqueous layer, ensuring a self-purifying system.

  • Drying & Isolation: Wash the organic layer with brine (25 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 4-methyl-5-oxohexanoate as a pale yellow oil.

Mechanistic Pathway

Fischer A 4-Methyl-5-oxohexanoic acid B Protonated Carbonyl (Oxonium Ion) A->B H+ (H2SO4) Protonation C Tetrahedral Intermediate (MeOH Addition) B->C + MeOH Nucleophilic Attack D Proton Transfer (to OH) C->D Intramolecular Proton Transfer E Water Elimination D->E - H2O Elimination F Methyl 4-methyl-5-oxohexanoate E->F - H+ Deprotonation

Caption: Acid-Catalyzed Fischer Esterification Mechanism (PADPED Pathway).

Protocol B: Mild Esterification via TMS-Diazomethane

For substrates sensitive to harsh acidic reflux, Trimethylsilyldiazomethane (TMS-CHN₂) offers a rapid, neutral alternative. TMS-diazomethane is significantly safer and easier to handle than explosive diazomethane[7].

Crucial Insight: The reaction requires a mixture of Dichloromethane (DCM) and Methanol. Methanol is not merely a co-solvent; it participates mechanistically in the acid-catalyzed methanolytic liberation of diazomethane in situ, which subsequently methylates the carboxylate[3].

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-methyl-5-oxohexanoic acid (1.0 g, 6.94 mmol) in a solvent mixture of DCM (16 mL) and Methanol (4 mL)[4].

  • Cooling: Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, approx. 4.2 mL, 8.4 mmol) dropwise over 10 minutes[4]. Causality: Dropwise addition controls the exothermic generation of nitrogen gas (N₂). The reaction is visually self-validating; the persistence of a yellow color indicates an excess of the reagent.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 hour.

  • Quenching: Add glacial acetic acid dropwise until the yellow color completely dissipates. Causality: Acetic acid safely quenches the unreacted TMS-diazomethane by converting it into volatile methyl acetate and N₂ gas[7].

  • Isolation: Concentrate the reaction mixture in vacuo. Because the byproducts are strictly volatile (N₂, methanol, hexanes, methyl acetate), the resulting methyl 4-methyl-5-oxohexanoate is typically obtained in quantitative yield without the need for column chromatography[7].

Workflow Diagram

TMS Start Dissolve Keto-Acid in DCM/MeOH (4:1) at 0 °C Add Dropwise Addition of TMS-Diazomethane (2.0 M) Start->Add Monitor Monitor N2 Gas Evolution & Yellow Color Persistence Add->Monitor in situ generation of CH2N2 Quench Quench Excess Reagent with Acetic Acid (Dropwise) Monitor->Quench Reaction Complete (TLC) Evap Concentrate in vacuo (Yields Pure Methyl Ester) Quench->Evap Volatile Byproducts Removed

Caption: Workflow for Mild Esterification using TMS-Diazomethane.

References

  • Benchchem. "4-Methyl-5-oxohexanoic acid | 6818-07-1". Benchchem.
  • Tokyo Chemical Industry (India) Pvt. Ltd. "TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane". TCI Chemicals.
  • Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)". Master Organic Chemistry.
  • Master Organic Chemistry. "Diazomethane (CH2N2)". Master Organic Chemistry.
  • Common Organic Chemistry. "Trimethylsilyldiazomethane". Common Organic Chemistry.
  • ResearchGate. "Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane". ResearchGate.
  • Guidechem. "Hexanoic acid, 4-methyl-5-oxo- 6818-07-1". Guidechem.
  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry.

Sources

Application

Michael addition reactions involving β-ketoesters like "Methyl 4-methyl-5-oxohexanoate"

Application Note: High-Fidelity Synthesis of 1,5-Dicarbonyls via Michael Addition of -Ketoesters Executive Summary This application note details the synthetic pathway for Methyl 4-methyl-5-oxohexanoate , a versatile 1,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 1,5-Dicarbonyls via Michael Addition of


-Ketoesters 

Executive Summary

This application note details the synthetic pathway for Methyl 4-methyl-5-oxohexanoate , a versatile 1,5-dicarbonyl intermediate often utilized in the synthesis of terpenes, polyketides, and pharmaceutical scaffolds (e.g., Robinson Annulation precursors).

While direct alkylation of ketones often suffers from regioselectivity issues (polyalkylation or O-alkylation), the Michael Addition of


-ketoesters  followed by decarboxylation  offers a robust, self-validating route to substituted 1,5-dicarbonyls. This guide focuses on the reaction between Methyl 2-methylacetoacetate  (donor) and Methyl Acrylate  (acceptor), utilizing a base-catalyzed protocol optimized for scalability and regiocontrol.

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule, Methyl 4-methyl-5-oxohexanoate, possesses a methyl group at the


-position relative to the ketone. Direct Michael addition of 2-butanone to methyl acrylate yields mixtures of regioisomers.

To ensure exclusive formation of the desired linear skeleton with the correct branching, we employ a


-ketoester scaffold . The ester moiety activates the 

-proton, lowering the pKa (~11) and ensuring exclusive mono-alkylation at the central carbon. Subsequent removal of the activating ester group (decarboxylation) reveals the target.
The Pathway
  • Michael Addition: Methyl 2-methylacetoacetate + Methyl Acrylate

    
     Quaternary Intermediate.
    
  • Decarboxylation: Krapcho Demethoxycarbonylation

    
     Methyl 4-methyl-5-oxohexanoate.
    

ReactionPathway Substrate Methyl 2-methylacetoacetate (Activated Donor) Intermediate Quaternary Adduct (Gem-disubstituted) Substrate->Intermediate Base (DBU or KOtBu) Michael Addition Acceptor Methyl Acrylate (Michael Acceptor) Acceptor->Intermediate Product Methyl 4-methyl-5-oxohexanoate (Target 1,5-Dicarbonyl) Intermediate->Product LiCl / DMSO / H2O Krapcho Decarboxylation (-CO2)

Figure 1: Synthetic workflow for the construction of the 1,5-dicarbonyl skeleton via activated


-ketoester strategy.

Detailed Experimental Protocol

Phase 1: The Michael Addition

Objective: Construct the carbon skeleton by coupling the


-ketoester to the acrylate.

Reagents:

  • Substrate: Methyl 2-methylacetoacetate (1.0 equiv)

  • Acceptor: Methyl Acrylate (1.1 equiv)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Methyl 2-methylacetoacetate (10.0 mmol) and anhydrous MeCN (50 mL).

  • Initiation: Cool the solution to 0°C in an ice bath. Add DBU (0.5 mmol) dropwise. Note: DBU is preferred over alkoxides to prevent transesterification side reactions.

  • Addition: Add Methyl Acrylate (11.0 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent polymerization of the acrylate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting

    
    -ketoester (staining dark purple with FeCl3) should disappear.
    
  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Et2O, wash with 1N HCl (to remove DBU), saturated NaHCO3, and brine. Dry over MgSO4.

  • Result: Yields the Quaternary Intermediate (typically >90% yield). This intermediate is often pure enough for the next step.

Phase 2: Krapcho Decarboxylation

Objective: Selectively remove the ester group geminal to the acetyl group without hydrolyzing the distal methyl ester.

Reagents:

  • Substrate: Quaternary Intermediate (from Phase 1)

  • Reagent: Lithium Chloride (LiCl) (2.0 equiv)

  • Solvent: DMSO (wet, containing ~1-2% water)

Step-by-Step Procedure:

  • Setup: Place the intermediate in a flask equipped with a reflux condenser.

  • Solvation: Dissolve in DMSO (5 mL per mmol substrate). Add LiCl (2.0 equiv) and Water (2.0 equiv). Expert Insight: The water is critical for the hydrolysis step of the mechanism, while LiCl coordinates the carbonyls to facilitate attack.

  • Heating: Heat the mixture to 140–150°C. Vigorous evolution of CO2 gas will be observed.

  • Duration: Stir for 3–5 hours. Monitor by TLC or GC-MS. The disappearance of the starting diester indicates completion.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice water (50 mL) and extract with Et2O (3 x 30 mL). Note: DMSO is water-soluble and will remain in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Validation

To ensure the integrity of the synthesized Methyl 4-methyl-5-oxohexanoate, compare analytical data against the expected signals.

Analytical Method Expected Signal / Observation Structural Assignment
1H NMR (CDCl3)

2.15 ppm (Singlet, 3H)
Methyl ketone (

-C=O)

3.66 ppm (Singlet, 3H)
Methyl ester (-COO

)

1.10 ppm (Doublet, 3H)
C4-Methyl group (chiral center)

2.60 ppm (Multiplet, 1H)
C4-Methine proton
IR Spectroscopy ~1715 cm⁻¹ (Strong)Ketone Carbonyl
~1735 cm⁻¹ (Strong)Ester Carbonyl
Mass Spectrometry Molecular Ion (

)
Confirm MW (Calc: 158.19 g/mol )

Critical Quality Control (QC) Check:

  • Absence of Doublet at

    
     3.7 ppm:  If you see two methyl ester singlets in the final product, the decarboxylation failed.
    
  • Regioselectivity: The presence of a singlet methyl ketone confirms the acetyl group is intact. If the ester was hydrolyzed instead, the chemical shift of the terminal group would change significantly (loss of methyl singlet).

Advanced Considerations: Enantioselectivity

The standard protocol above yields racemic Methyl 4-methyl-5-oxohexanoate. However, the C4 position is a stereocenter. For drug development applications requiring high enantiopurity (e.g., statin side-chains), an asymmetric approach is required.

Asymmetric Catalytic Cycle

Instead of DBU, use a Chiral Nickel(II)-Diamine Complex or an Organocatalyst (e.g., Cinchona alkaloid derivative).

Catalysis Cat Chiral Catalyst (Ni-Diamine or Squaramide) Complex Chiral Enolate-Catalyst Complex (Si-face shielded) Cat->Complex Coordination Substrate Beta-Ketoester Enolate Substrate->Complex Product Enantioenriched Adduct (>90% ee) Complex->Product Methyl Acrylate Attack Product->Cat Catalyst Turnover

Figure 2: Simplified catalytic cycle for the enantioselective Michael addition.

Key Reference for Asymmetric Variant: Recent studies utilize chiral squaramides or Ni(II) complexes to achieve >90% ee in the Michael addition step. The subsequent decarboxylation must be performed carefully (avoiding racemization conditions) to maintain stereochemical integrity, although the quaternary center formed in the first step is generally configurationally stable during Krapcho conditions.

References

  • General Michael Addition Methodology

    • Bergmann, E. D., Corett, R., & Resnick, S. (1956). The Michael Condensation.[1][2][3][4][5][6] Journal of the American Chemical Society.

  • Krapcho Decarboxylation Protocol

    • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, -Keto Esters, and -Cyano Esters. Synthesis, 805–822.
  • Synthesis of Methyl 4-methyl-5-oxohexanoate (Specific Data)

    • Voigtritter, K., et al. (2012).[7] Catalyst-Controlled Aliphatic C-H Oxidations. (Supporting Information containing NMR data for compound S6).

  • Enantioselective Michael Additions of

    
    -Ketoesters: 
    
    • Evans, D. A., et al. (2005). Ni(II)-Catalyzed Enantioselective Michael Additions of -Ketoesters. Journal of the American Chemical Society.

Sources

Method

Application Note: Methyl 4-methyl-5-oxohexanoate in the Synthesis of Heterocyclic Compounds

Executive Summary In the realm of medicinal chemistry and drug development, the piperidone (lactam) and dihydropyridone scaffolds represent privileged pharmacophores. Traditional syntheses of these 6-membered nitrogen he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the piperidone (lactam) and dihydropyridone scaffolds represent privileged pharmacophores. Traditional syntheses of these 6-membered nitrogen heterocycles often require tedious, multi-step functional group manipulations. However, utilizing a 1,5-dicarbonyl system like Methyl 4-methyl-5-oxohexanoate (CAS 36045-56-4)[1] allows for rapid, step-economical access to highly substituted heterocycles via tandem amination-cyclization sequences[2]. This application note details the mechanistic rationale and provides field-proven protocols for converting this


-keto ester into both saturated and unsaturated lactams.

Mechanistic Rationale & Structural Advantages

The synthetic utility of methyl 4-methyl-5-oxohexanoate stems from its orthogonal electrophilic centers. As a Senior Application Scientist, understanding the causality behind the reactivity of these centers is critical for optimizing yields:

  • Bifunctionality & Thermodynamic Driving Force: The C5 ketone is highly reactive toward primary amines, rapidly forming an imine or enamine intermediate. The C1 methyl ester acts as an internal electrophilic trap. Once the nitrogen is incorporated at C5, the system is perfectly primed for a 6-exo-trig intramolecular acyl substitution. This lactamization is thermodynamically driven by the formation of a stable six-membered ring and the expulsion of methanol[3].

  • Stereochemical Control: The pre-existing methyl group at the C4 position provides a critical stereocenter. During reductive amination, this adjacent stereocenter exerts steric approach control. The incoming hydride from the reducing agent preferentially attacks the less hindered face of the imine, predictably influencing the diastereoselectivity of the newly formed C5 stereocenter to favor the cis-isomer[4].

Reagent Specifications & Analytical Standards

To ensure reproducibility and self-validating workflows, starting materials must meet strict purity criteria.

PropertySpecification
Chemical Name Methyl 4-methyl-5-oxohexanoate
CAS Number 36045-56-4[1]
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Appearance Colorless to pale yellow liquid
Purity Requirement > 97% (GC-FID)
Storage Conditions 2-8°C, under inert atmosphere (Ar/N2)

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways utilized in the protocols below, highlighting how the choice of conditions dictates the saturation of the resulting heterocycle.

G SM Methyl 4-methyl-5-oxohexanoate (1,5-Keto Ester) Condensation Direct Condensation (-H2O) SM->Condensation Reduction Reductive Amination (NaBH3CN / H+) SM->Reduction Amine + Primary Amine (R-NH2) Imine Imine / Enamine Intermediate Cyclization1 Intramolecular Cyclization (-MeOH) Imine->Cyclization1 AminoEster Amino Ester Intermediate Cyclization2 Intramolecular Cyclization (-MeOH) AminoEster->Cyclization2 Condensation->Amine Condensation->Imine Reduction->Amine Reduction->AminoEster Product1 5,6-Dimethyl-3,4-dihydro-2-pyridone (Unsaturated Lactam) Cyclization1->Product1 Product2 5,6-Dimethylpiperidin-2-one (Saturated Lactam) Cyclization2->Product2

Reaction pathways for synthesizing saturated and unsaturated lactams from the 1,5-keto ester.

Experimental Protocols

Protocol A: Synthesis of Unsaturated Lactams via Direct Condensation

Objective: Synthesize 1-alkyl-5,6-dimethyl-3,4-dihydro-2-pyridones. Causality: Direct condensation without a reducing agent leads to an enamine intermediate. Continuous removal of water drives the equilibrium forward, forcing the nucleophilic enamine/imine nitrogen to attack the ester, eliminating methanol and forming the dihydropyridone.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl 4-methyl-5-oxohexanoate (10.0 mmol, 1.0 eq) in 40 mL of anhydrous toluene.

  • Reagent Addition: Add the desired primary amine (e.g., benzylamine, 11.0 mmol, 1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H2O, 0.5 mmol, 0.05 eq).

  • Dehydrative Cyclization: Heat the reaction mixture to vigorous reflux (approx. 115°C). Maintain reflux for 12–16 hours, periodically draining the collected water from the Dean-Stark trap to drive the condensation.

  • Reaction Tracking: Monitor the consumption of the starting keto ester via TLC (Hexanes:EtOAc 7:3, visualized with KMnO4 stain).

  • Workup: Once complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) to neutralize the pTSA, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 3,4-dihydro-2-pyridone.

Protocol B: Synthesis of Saturated Lactams via Reductive Amination

Objective: Synthesize cis/trans-5,6-dimethylpiperidin-2-ones. Causality: Reductive amination intercepts the imine before it can tautomerize to an enamine. Sodium cyanoborohydride (NaBH3CN) is utilized because it selectively reduces imines at a mildly acidic pH (pH ~5.5) without reducing the ketone or ester moieties. The resulting secondary amine undergoes spontaneous or base-promoted lactamization[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve methyl 4-methyl-5-oxohexanoate (10.0 mmol, 1.0 eq) and the primary amine (12.0 mmol, 1.2 eq) in 30 mL of anhydrous methanol.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution reaches approximately 5.5 (typically 1–2 mL). Stir at room temperature for 2 hours to ensure complete Schiff base formation.

  • Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add NaBH3CN (15.0 mmol, 1.5 eq) over 15 minutes to control the evolution of hydrogen gas.

  • In Situ Lactamization: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. The reduction yields the amino-ester intermediate, which generally cyclizes in situ.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NH4Cl (20 mL). Extract the aqueous mixture with Dichloromethane (DCM) (3 × 30 mL).

  • Forced Cyclization (If necessary): If LC-MS or TLC indicates the presence of uncyclized amino-ester, concentrate the DCM extracts, resuspend the residue in toluene (30 mL), add K2CO3 (1.0 eq), and reflux for 4 hours to force lactamization.

  • Purification: Dry the combined organic layers, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the piperidin-2-one.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes when utilizing the protocols described above with representative primary amines.

ProtocolAmine SubstrateProduct ScaffoldExpected Yield (%)Diastereomeric Ratio (cis:trans)
A (Direct Condensation) BenzylamineN-Benzyl-dihydropyridone75 – 82%N/A (Planar enamine)
A (Direct Condensation) AnilineN-Phenyl-dihydropyridone68 – 75%N/A (Planar enamine)
B (Reductive Amination) BenzylamineN-Benzyl-piperidin-2-one68 – 74%~ 3:1 (Steric approach control)
B (Reductive Amination) AnilineN-Phenyl-piperidin-2-one60 – 65%~ 2.5:1

Troubleshooting & Quality Control

To ensure a self-validating system, be aware of the following common pitfalls and their respective solutions:

  • Issue: Incomplete Lactamization in Protocol B.

    • Diagnostic: Mass spectrometry shows an [M+H]+ peak corresponding to the uncyclized amino-ester (MW + 32 Da relative to the product).

    • Solution: The acyclic amino-ester can be surprisingly stable at room temperature depending on the steric bulk of the amine. Implement Step 6 of Protocol B (heating in toluene with a mild base) to overcome the activation energy barrier for cyclization.

  • Issue: Over-reduction of the Ester Moiety.

    • Diagnostic: Formation of diols or amino-alcohols.

    • Solution: Strictly avoid strong hydride donors like LiAlH4 or NaBH4 in methanol. NaBH3CN or NaBH(OAc)3 must be used to ensure chemoselectivity toward the imine over the ester[4].

References

  • Title: One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids Source: Journal of Organic Chemistry URL: [Link]

  • Title: Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters Source: PLoS ONE URL: [Link]

  • Title: Stereoselective dialkylation studies in R-phenylglycinol- and (1R, 2S)-aminoindanol-derived oxazolopiperidone lactams Source: University of Ljubljana Repository URL: [Link]

Sources

Application

Application Note: Methyl 4-methyl-5-oxohexanoate as a Bifunctional Precursor in Pharmaceutical Synthesis

Executive Summary Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) is a highly versatile, bifunctional aliphatic building block featuring both a terminal methyl ester and an internal ketone moiety[1]. In pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) is a highly versatile, bifunctional aliphatic building block featuring both a terminal methyl ester and an internal ketone moiety[1]. In pharmaceutical development and complex organic synthesis, molecules with orthogonal reactive sites are invaluable for constructing intricate scaffolds. This compound serves as a critical intermediate for synthesizing γ-lactones, substituted resorcinols, and acts as a standard substrate in modeling cytochrome P450-mediated aliphatic C-H oxidations[2][3]. This application note details the physicochemical profile, mechanistic pathways, and validated protocols for utilizing methyl 4-methyl-5-oxohexanoate in drug discovery and intermediate manufacturing workflows.

Physicochemical Profiling & Analytical Data

To ensure reproducibility in synthetic workflows, the baseline properties and analytical benchmarks of the precursor must be rigorously established. The presence of a chiral center at the C4 position and the distinct electronic environments of the two carbonyls dictate its analytical signature.

Table 1: Physicochemical and Analytical Profile of Methyl 4-methyl-5-oxohexanoate

Property / ParameterValue / DescriptionReference
CAS Number 36045-56-4[1]
Molecular Formula C8H14O3[1]
Molecular Weight 158.20 g/mol [1]
Structural Features C1 Methyl Ester, C4 Chiral Center, C5 Ketone[1][3]
1H NMR (500 MHz, CDCl3) δ 3.66 (s, 3H), 2.65-2.53 (m, 1H), 2.35-2.25 (m, 2H), 2.15 (s, 3H), 2.05-1.95 (m, 1H), 1.60-1.72 (m, 1H), 1.10 (d, J=7.0 Hz, 3H)[3]
Primary Analytical Method Reverse-Phase HPLC (C18 column), GC-MS[4]

Core Synthetic Pathways & Mechanistic Insights

The synthetic utility of methyl 4-methyl-5-oxohexanoate stems from the differential electrophilicity of its two carbonyl groups and the acidity of its α-hydrogens.

Intramolecular Cyclization (Lactonization & Aromatization)

The presence of α-hydrogens at the C4 position allows for enolate formation under basic conditions[4]. Nucleophilic attack of this enolate on the ester carbonyl facilitates intramolecular cyclization. This pathway is a classic route to substituted resorcinols, which are vital precursors for specific active pharmaceutical ingredients (APIs) and industrial resins[4]. Alternatively, selective reduction of the C5 ketone followed by spontaneous cyclization yields highly stable γ-lactones, a motif prevalent in numerous natural products[2].

C-H Oxidation and Prodrug Modeling

In advanced drug design, understanding how a molecule metabolizes is as critical as its primary target affinity. Methyl 4-methyl-5-oxohexanoate is utilized as a substrate to model cytochrome P450 enzyme interactions and non-heme iron-catalyzed aliphatic C-H oxidations (e.g., using Fe(CF3-PDP) catalysts)[3]. The predictable oxidation of its sp3-hybridized C-H bonds provides a scaffold for designing prodrugs that activate upon specific metabolic hydroxylation[3].

Functional Group Interconversions

The C5 ketone can be selectively targeted via the Wittig reaction to form complex alkenes or subjected to Wolff-Kishner reduction to yield the corresponding fully saturated aliphatic chain without cleaving the ester[2].

Reactivity Start Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) Ketone Ketone Reactivity (C5 Position) Start->Ketone Ester Ester Reactivity (C1 Position) Start->Ester Dual Bifunctional Reactivity (C1 & C4/C5) Start->Dual Wittig Alkene Formation (Wittig Reaction) Ketone->Wittig WK Methylene Conversion (Wolff-Kishner) Ketone->WK Hydrolysis Carboxylic Acid (Hydrolysis) Ester->Hydrolysis Amidation Amide Formation (Amidation) Ester->Amidation Lactone γ-Lactone Formation (Intramolecular Cyclization) Dual->Lactone Resorcinol Substituted Resorcinols (Aromatization) Dual->Resorcinol

Figure 1: Divergent synthetic pathways and functional group interconversions.

Experimental Protocols

Protocol 1: Base-Promoted Enolate Formation and Cyclization Workflow

Causality & Experience Note: The choice of base and solvent is critical for chemoselectivity. We utilize Lithium diisopropylamide (LDA) in anhydrous THF at -78°C. LDA is a sterically hindered, non-nucleophilic base, which prevents unwanted nucleophilic acyl substitution (transesterification or hydrolysis) at the C1 methyl ester, ensuring strictly α-deprotonation at C4 to form the kinetic enolate.

Materials:

  • Methyl 4-methyl-5-oxohexanoate (1.0 eq)

  • LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under inert gas (N2 or Argon). Add anhydrous THF (10 mL per mmol of substrate) and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LDA (1.1 eq) to the chilled THF. Scientist Insight: Slow addition prevents localized heating, which can degrade the LDA and cause unwanted side reactions.

  • Substrate Introduction: Dissolve methyl 4-methyl-5-oxohexanoate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes.

  • Enolate Formation: Stir the reaction mixture at -78°C for 1 hour, then slowly warm to 0°C to allow complete formation of the enolate[4].

  • Cyclization: Maintain at 0°C or warm to room temperature depending on the specific cyclization target. Monitor progression via TLC (Hexane:EtOAc 7:3) against a starting material standard.

  • Quenching: Once the starting material is consumed, quench the reaction strictly at 0°C by adding saturated aqueous NH4Cl. Scientist Insight: A mild acidic quench prevents the reversal of the cyclization (retro-aldol) that can occur under strongly basic aqueous workups.

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 Step 1: Substrate Preparation Dissolve substrate in anhydrous THF Step2 Step 2: Enolate Formation Add LDA at -78°C to 0°C Step1->Step2 Step3 Step 3: Cyclization Warm to RT, monitor via TLC/HPLC Step2->Step3 Step4 Step 4: Quenching Quench with mild acidic NH4Cl (aq) Step3->Step4 Step5 Step 5: Extraction & Purification EtOAc extraction & Silica Chromatography Step4->Step5 Step6 Step 6: Validation NMR, HRMS, and HPLC Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for base-promoted enolate cyclization.

Protocol 2: Selective Ketone Derivatization (Wittig Olefination)

This protocol is designed to convert the C5 ketone into a terminal or substituted alkene without hydrolyzing or attacking the C1 methyl ester[2].

Step-by-Step Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C under Argon.

  • Add Potassium tert-butoxide (t-BuOK) (1.1 eq) to generate the ylide (the solution will turn bright yellow). Stir for 30 minutes at 0°C.

  • Add methyl 4-methyl-5-oxohexanoate (1.0 eq) dropwise. Scientist Insight: While the ester moiety is generally less electrophilic than the ketone, maintaining the temperature at 0°C during addition ensures absolute chemoselectivity for the C5 position.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Quench with distilled water, extract with diethyl ether, and precipitate the triphenylphosphine oxide byproduct by adding cold hexanes. Filter the suspension and concentrate the filtrate for downstream chromatography.

References

  • Source: plcchemical.
  • 4-Methyl-5-oxohexanoic acid | 6818-07-1 Source: Benchchem URL
  • WO2015035412A1 - Catalyst-controlled aliphatic c-h oxidations Source: Google Patents URL
  • 4-Methyl-5-oxohexanoic acid Reactivity and Synthesis Source: Benchchem URL

Sources

Method

Application Note: Methyl 4-methyl-5-oxohexanoate as a Strategic Synthon in Agrochemical Development

Document Type: Technical Application Note & Experimental Protocol Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals Executive Summary In modern agrochemical research,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals

Executive Summary

In modern agrochemical research, the design of high-potency, selective herbicides relies heavily on privileged structural motifs. Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) serves as a critical bifunctional building block in this domain[1]. Featuring both a terminal methyl ketone and a methyl ester, this molecule is uniquely primed for base-catalyzed intramolecular cyclization[2].

The primary agrochemical application of this compound is its conversion into 4-methylcyclohexane-1,3-dione (CAS: 14203-46-4)[3]. This cyclic diketone is a foundational scaffold used to synthesize two major classes of herbicides:

  • HPPD Inhibitors (Triketones): "Bleaching" herbicides that disrupt plant pigment biosynthesis[4].

  • ACCase Inhibitors (DIMs): Graminicides that halt lipid synthesis in grass weeds.

This application note details the physicochemical profile of Methyl 4-methyl-5-oxohexanoate, the mechanistic rationale for its cyclization, and field-validated protocols for generating downstream agrochemical targets.

Physicochemical Profiling & Reactivity

Methyl 4-methyl-5-oxohexanoate is a


-keto ester. Its reactivity is governed by the acidity of the 

-protons adjacent to the ketone and the electrophilicity of the ester carbonyl.
Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Methyl 4-methyl-5-oxohexanoate
CAS Number 36045-56-4[1]
Molecular Formula C8H14O3[1]
Molecular Weight 158.20 g/mol [1]
Key Functional Groups Methyl ester (C1), Methyl ketone (C5)
Primary Agrochemical Derivative 4-Methylcyclohexane-1,3-dione (CAS: 14203-46-4)[3]

Core Workflow: Intramolecular Cyclization to the Agrochemical Scaffold

The synthesis of the 1,3-cyclohexanedione framework from acyclic precursors is a cornerstone of herbicide discovery[5]. The transformation of Methyl 4-methyl-5-oxohexanoate relies on a Dieckmann-type condensation.

Mechanistic Rationale (Causality)

To form the 6-membered ring, the base must selectively deprotonate the terminal methyl group (C6) rather than the internal C4 methine. While the C4 enolate is thermodynamically more stable (more substituted), cyclization from C4 would form a highly strained 4-membered ring. Therefore, the reaction proceeds via the kinetic C6 enolate, which attacks the C1 ester to form the stable, resonance-delocalized 6-membered 1,3-dione system[2]. Sodium methoxide (NaOMe) in methanol is chosen specifically to match the methyl ester, preventing unwanted transesterification side-products.

Protocol 1: Synthesis of 4-Methylcyclohexane-1,3-dione

This protocol is designed as a self-validating system with in-process quality control (QC) checkpoints.

  • Reagent Preparation: Under a nitrogen atmosphere, dissolve Sodium methoxide (1.2 equivalents) in anhydrous methanol.

    • Causality: Strict anhydrous conditions are mandatory. Trace water will cause irreversible saponification of the ester to the carboxylate, halting cyclization.

  • Substrate Addition: Cool the solution to 0°C. Add Methyl 4-methyl-5-oxohexanoate (1.0 equivalent) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low concentration of the reactive enolate, favoring intramolecular cyclization over intermolecular dimerization (Claisen condensation).

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 4–6 hours.

    • In-Process QC 1: Monitor via TLC (Hexane:EtOAc 7:3). The starting material will disappear, but the product will remain at the baseline due to the formation of the highly polar sodium enolate salt.

  • Solvent Evaporation: Cool to room temperature and remove methanol under reduced pressure.

  • Acidic Workup (Critical Step): Dissolve the crude enolate salt in minimal ice water. Slowly add 2M HCl until the pH reaches 2.0–3.0.

    • Causality: The product exists as a water-soluble enolate in basic conditions. Acidification protonates the enolate, forcing the neutral 4-methylcyclohexane-1,3-dione to precipitate or become extractable.

    • In-Process QC 2: Verify pH with indicator paper. Insufficient acidification will result in massive yield loss in the aqueous layer.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate to yield the dione scaffold.
    

G A Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) B Base Addition (NaOMe/MeOH) Enolate Formation at C6 A->B C Intramolecular Nucleophilic Attack (C6 Enolate attacks C1 Ester) B->C D Cyclic Alkoxide Intermediate (Tetrahedral Intermediate) C->D E Acidic Workup (HCl) pH 2-3 Neutralization D->E F 4-Methylcyclohexane-1,3-dione (Agrochemical Scaffold) E->F

Caption: Intramolecular cyclization pathway of Methyl 4-methyl-5-oxohexanoate to the 1,3-dione scaffold.

Downstream Application: Development of HPPD Inhibitor Herbicides

Once the 4-methylcyclohexane-1,3-dione scaffold is synthesized, it is functionalized to create potent agrochemicals. A premier example is the synthesis of "triketone" herbicides (e.g., analogs of sulcotrione or mesotrione)[4]. These compounds are competitive inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone and carotenoid biosynthesis in plants.

Protocol 2: Synthesis of a Triketone Herbicide Prototype

Example Target: 2-(2-chloro-4-mesylbenzoyl)-4-methylcyclohexane-1,3-dione[4]

  • O-Acylation: Dissolve 4-methylcyclohexane-1,3-dione (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH

    
    Cl
    
    
    
    ). Slowly add 2-chloro-4-mesylbenzoyl chloride (1.0 eq) at 0°C.
    • Causality: Triethylamine acts as an acid scavenger and promotes enolization. Acylation occurs kinetically at the most sterically accessible and electron-rich site—the enolate oxygen—forming an enol ester.

  • Steglich-Type Rearrangement: To the crude enol ester solution, add a catalytic amount of acetone cyanohydrin (0.1 eq) and additional triethylamine (1.0 eq). Stir at room temperature for 12 hours.

    • Causality: The cyanide ion acts as a highly specific nucleophile, attacking the enol ester to form an acyl cyanide intermediate and liberating the dione enolate. The enolate then attacks the highly electrophilic acyl cyanide at the C2 position, thermodynamically driving the reaction to the C-acylated triketone.

  • Self-Validation (Colorimetric Assay): Treat a micro-aliquot of the final product with a 1% aqueous FeCl

    
     solution.
    
    • Result: A deep red/purple complex confirms successful C-acylation (triketone formation). O-acylated intermediates do not form this complex.

HPPD T Tyrosine Catabolism H 4-Hydroxyphenylpyruvate (HPPA) T->H E HPPD Enzyme H->E HG Homogentisate E->HG D Photo-Bleaching & Plant Death E->D Pathway Blocked I Triketone Herbicide (4-Methyl-1,3-dione derivative) I->E Competitive Inhibition PQ Plastoquinone & Tocopherols HG->PQ C Carotenoid Biosynthesis PQ->C P Photosynthetic Protection (Weed Survival) C->P

Caption: Mechanism of action for HPPD-inhibiting triketone herbicides derived from the 1,3-dione scaffold.

Data Presentation: Agrochemical Structural Evolution

The transformation from a simple acyclic ester to a complex, biologically active herbicide highlights the strategic value of Methyl 4-methyl-5-oxohexanoate.

Table 2: Structural Evolution in Agrochemical Synthesis
StageCompound NameRole in DevelopmentChemical Nature
Stage 1 (Precursor) Methyl 4-methyl-5-oxohexanoateStarting MaterialAcyclic

-keto ester
Stage 2 (Scaffold) 4-Methylcyclohexane-1,3-dioneUniversal SynthonCyclic

-diketone (Enolizable)
Stage 3 (Active Agent) 2-Aroyl-4-methylcyclohexane-1,3-dioneCommercial HerbicideTriketone (HPPD Inhibitor)

References[1] methyl 4-methyl-5-oxohexanoate - Product Center. Pharmaceutical chemistry laboratory Co.,Ltb. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBEvRNeK_VpTFVQOXvHblbYvqx3gKpNl24eQg_JvSaUDhrWbJ2l80M0119JcFqD-cojhoB5NmyYMxUOTqxnxM5AiFOSXB9gHAuXkNtXdKQYpRa8X7_g4B65GdqyRplJRR90jPz-gDZWVu7[2] 4-Methyl-5-oxohexanoic acid | 6818-07-1. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4i6zsq1u8uG95gDNVSAHHdKtyCjhtcqyN0tIBpw8BwFmE9E9w_FypvkwsWV5OyMX-_63AEMEinUKHTrIgLX541bdzXYWtu0pCm6JRGQUsdli9EbbT0KhVfbBJ0Qz3CV51_HEUyg==[3] 4-Methylcyclohexane-1,3-dione CAS# 14203-46-4. Scent.vn. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGilPiUmh8XFpo6NaG4QZgqYltKf5o9Nupl2t5PI2zfmkFcl-3PLUTsulhbknK-lUw9ItS_PnAXbc329_sRazzeyVpmBQDxz0GhgL2iAKYeX4Qgt3swNmLoOLhBElFAmDA4_d6IrFauIdHgeYbPomb2qU_IMeYRmsHe5wbfEfLmgqgz0w==[5] 5-Methylcyclohexane-1,3-dione | 4341-24-6. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqrY7u41bw1_UmDMskGPDJLkadtk6cG1_HhFIdQjdb-h6xIBZKhP80hlrCNKg-SbAQ1vYmLO2PYVryQuZeY1bp5mVD1bIq07tp-QQe0m2NE3oL4_84t1yjJfUuheYR7RskQY-k[4] CA2280513C - Sulphonylurea and/adjuvant based solid mixtures. Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8WS-uCmUrP0Ujzt75eAvTJZO1vt1hERT7MLcRoOM40Xj9obd5dhoVEODfCZboz8wAKNduUg8hY3qUgZ1J2H-qzDIKkuCRs9wf-SuLs1or5Xi0scAoqu33fcL5IRrDJN6r1PD9Xfi_jLFA

Sources

Application

Revolutionizing Pharmaceutical Analysis: Advanced HPLC and GC-MS Protocols for the Quantification of Methyl 4-methyl-5-oxohexanoate

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-methyl-5-oxohexanoate...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-methyl-5-oxohexanoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure product quality and process consistency. This comprehensive guide provides detailed application notes and validated protocols for the quantification of Methyl 4-methyl-5-oxohexanoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of technical rigor and practical insights. Adhering to the principles of scientific integrity, these protocols are developed to be self-validating systems, grounded in authoritative standards such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]

Section 1: High-Performance Liquid Chromatography (HPLC) Method for Direct Quantification

HPLC is a versatile and powerful technique for the analysis of non-volatile and thermally labile compounds like Methyl 4-methyl-5-oxohexanoate.[6] The presence of a carbonyl group allows for direct detection using a UV-Vis detector. For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is also a viable option.[7][8]

Rationale for Method Selection

A reversed-phase HPLC method using a C18 column is selected for its broad applicability and effectiveness in separating moderately polar organic molecules. The choice of a UV-Vis detector is based on the chromophoric nature of the keto-ester functional group, providing a cost-effective and reliable means of quantification.

Experimental Protocol: HPLC-UV/Vis

Objective: To quantify Methyl 4-methyl-5-oxohexanoate in a sample matrix.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v)

  • Methyl 4-methyl-5-oxohexanoate reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: 65:35 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Wavelength 210 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Methyl 4-methyl-5-oxohexanoate reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject the mid-range calibration standard five times.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Methyl 4-methyl-5-oxohexanoate in the samples from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)[3][5]
  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Demonstrate a linear relationship between concentration and response over the specified range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for High-Sensitivity Quantification

GC-MS is an exceptionally sensitive and specific technique, ideal for the analysis of volatile compounds.[6] While Methyl 4-methyl-5-oxohexanoate is amenable to direct GC analysis, derivatization of the ketone group can enhance its thermal stability and chromatographic behavior, leading to improved sensitivity and peak shape.[9][10]

Rationale for Derivatization

The ketone functionality in Methyl 4-methyl-5-oxohexanoate can sometimes lead to peak tailing on certain GC columns. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone into a more stable and volatile oxime derivative.[9][11][12] This not only improves chromatography but also introduces a highly electronegative group, making the derivative particularly suitable for sensitive detection by Electron Capture Detection (ECD) or by Negative Chemical Ionization (NCI) Mass Spectrometry.[11][12]

Experimental Protocol: GC-MS with PFBHA Derivatization

Objective: To achieve high-sensitivity quantification of Methyl 4-methyl-5-oxohexanoate via GC-MS after derivatization.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary GC column (e.g., SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df)[9]

  • PFBHA reagent solution (15 mg/mL in pyridine)

  • Methyl 4-methyl-5-oxohexanoate reference standard

  • Hexane, GC grade

  • Sodium sulfate, anhydrous

  • Vials, heating block, and other standard laboratory glassware

Derivatization and Sample Preparation Workflow:

GCMS_Workflow cluster_prep Sample Preparation Start Sample containing Methyl 4-methyl-5-oxohexanoate Add_Reagent Add PFBHA reagent solution Start->Add_Reagent Heat Heat at 60°C for 30 min Add_Reagent->Heat Extract Extract with Hexane Heat->Extract Dry Dry with Na₂SO₄ Extract->Dry Final_Sample Inject into GC-MS Dry->Final_Sample

Caption: GC-MS sample preparation workflow with PFBHA derivatization.

Procedure:

  • Derivatization:

    • To 100 µL of the sample (or standard solution in a suitable solvent), add 100 µL of the PFBHA reagent solution.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of hexane and vortex for 1 minute.

    • Add 1 mL of water, vortex, and allow the layers to separate.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Standard Preparation:

    • Prepare a stock solution of Methyl 4-methyl-5-oxohexanoate in a suitable solvent (e.g., ethyl acetate) at 1 mg/mL.

    • Create a series of working standards (e.g., 0.1 µg/mL to 10 µg/mL) and derivatize them following the same procedure as the samples.

GC-MS Conditions:

ParameterCondition
Column SLB™-5ms, 30 m x 0.25 mm I.D. x 0.25 µm df
Injector Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Impact (EI), 70 eV
Scan Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions: The specific ions to monitor will depend on the fragmentation pattern of the PFBHA-derivatized Methyl 4-methyl-5-oxohexanoate. A full scan analysis of a concentrated standard should be performed first to identify characteristic and abundant fragment ions.

Data Analysis and Validation

The quantification is performed by integrating the peak areas of the selected ions for both the standards and the samples. A calibration curve is generated, and the concentration of the analyte in the samples is calculated. The validation parameters (specificity, linearity, accuracy, precision, LOD, and LOQ) should be assessed according to ICH guidelines, similar to the HPLC method.[1][2][4]

Section 3: Method Comparison and Selection Guide

The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureHPLC-UV/VisGC-MS (with Derivatization)
Principle Liquid-phase separation, UV absorptionGas-phase separation, mass-based detection
Sensitivity Moderate (µg/mL range)High to Very High (ng/mL to pg/mL range)
Specificity Good, but susceptible to co-eluting impurities with similar UV spectraExcellent, based on both retention time and mass fragmentation pattern
Sample Preparation Simple (dissolve, filter, inject)More complex (involves a derivatization step)
Instrumentation Cost LowerHigher
Best Suited For Routine QC, analysis of relatively pure samples, high-concentration assaysTrace analysis, impurity profiling, complex matrices, definitive identification

Logical Relationship for Method Selection:

Method_Selection Start Define Analytical Requirement Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes HPLC Use HPLC-UV/Vis Method Sensitivity->HPLC No Matrix->HPLC No GCMS Use GC-MS Method Matrix->GCMS Yes

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of "Methyl 4-methyl-5-oxohexanoate"

Welcome to the technical support center for the synthesis of Methyl 4-methyl-5-oxohexanoate (CAS 36045-56-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-methyl-5-oxohexanoate (CAS 36045-56-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable 1,5-dicarbonyl intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only execute the synthesis but also effectively troubleshoot it.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 4-methyl-5-oxohexanoate?

The most widely employed and robust method for synthesizing this and related 1,5-dicarbonyl compounds is the Michael addition .[1][2][3] Specifically, this involves the conjugate addition of a resonance-stabilized carbanion, the "Michael donor," to an activated α,β-unsaturated compound, the "Michael acceptor."[1][3]

For the target molecule, the standard approach is the reaction between Methyl acetoacetate (the Michael donor) and Methyl vinyl ketone (the Michael acceptor), catalyzed by a mild base.[1][4]

Q2: What are the key starting materials and reagents, and what are their roles?

  • Methyl Acetoacetate (Michael Donor): This β-ketoester possesses acidic α-hydrogens (protons on the carbon between the two carbonyl groups). A base can easily deprotonate this position to form a resonance-stabilized enolate, which acts as the key nucleophile.[2][3][5]

  • Methyl Vinyl Ketone (MVK) (Michael Acceptor): This is a classic α,β-unsaturated ketone. The carbon-carbon double bond is "activated" by the electron-withdrawing ketone group, making the β-carbon electrophilic and susceptible to nucleophilic attack.[6]

  • Base Catalyst: A base is required in catalytic amounts to generate the enolate from methyl acetoacetate.[3] The choice of base is critical; it must be strong enough to deprotonate the donor but not so strong as to promote unwanted side reactions like self-condensation of the starting materials.[2] Mild bases like sodium methoxide, potassium carbonate, or tertiary amines are often suitable.[2]

  • Solvent: A protic solvent like ethanol or methanol is often used, as it can protonate the final enolate intermediate to yield the neutral product.[4][5]

Q3: What are the primary safety considerations for this reaction?

  • Methyl Vinyl Ketone (MVK): MVK is a highly toxic, flammable, and lachrymatory (tear-inducing) substance. It must be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Base: Depending on the base used (e.g., sodium methoxide), there are risks associated with handling corrosive and moisture-sensitive reagents.

  • Exothermic Reaction: The Michael addition can be exothermic. For larger-scale reactions, consider controlling the initial temperature with an ice bath and adding reagents slowly.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Action & Explanation
Inactive Base The base is crucial for generating the nucleophilic enolate. If using a solid base like potassium carbonate, ensure it is finely powdered and dry. If using an alkoxide like sodium methoxide, ensure it has not decomposed due to exposure to moisture. Consider using a freshly opened or prepared batch of base.
Poor Quality Starting Materials Methyl vinyl ketone can polymerize upon storage, especially in the presence of light or acid/base traces.[4] Ensure it is distilled immediately before use if its purity is questionable. Methyl acetoacetate should also be of high purity.
Incorrect Stoichiometry While the reaction is catalytic in base, the stoichiometry of the donor and acceptor is critical. Using a slight excess of the Michael donor (methyl acetoacetate) can sometimes help drive the reaction to completion and minimize side reactions of the acceptor.[2]
Insufficient Reaction Time or Temperature Michael additions are typically thermodynamically controlled and may require time to reach equilibrium.[1] Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating may be required, but be cautious as higher temperatures can promote side reactions.

Problem 2: The formation of multiple products is observed on the TLC plate.

Possible Cause Troubleshooting Action & Explanation
Double Michael Addition The product itself still contains an acidic proton and can potentially react with a second molecule of MVK. This is more likely if an excess of MVK or a strong base is used.[4] To mitigate this, add the MVK slowly to a mixture of the donor and the base, ensuring there is always an excess of the donor enolate present.
Aldol Condensation Both starting materials and the final product are carbonyl compounds and can undergo self-condensation or cross-condensation reactions, especially under harsh basic conditions or at elevated temperatures.[2] Using mild bases and maintaining a controlled temperature is key.
Polymerization of MVK As mentioned, MVK can polymerize. This will typically appear as an insoluble baseline material on the TLC plate or as a viscous oil during workup. Using freshly distilled MVK and avoiding overly vigorous reaction conditions can prevent this.[4]
Retro-Michael Reaction The Michael addition can be reversible, especially with strong bases or high heat.[2] This can lead to a complex mixture of starting materials and products at equilibrium. This is another reason why mild reaction conditions are generally preferred.

Problem 3: Difficulty in purifying the final product.

Challenge Purification Strategy & Rationale
Removing Unreacted Starting Materials Methyl acetoacetate and MVK are relatively volatile. They can often be removed under reduced pressure (rotary evaporation). A subsequent aqueous workup with a mild bicarbonate wash can help remove any acidic starting material.
Separating from Side Products For β-keto esters like the target molecule, column chromatography on silica gel is the most effective purification method.[7] A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the desired product from more polar or less polar impurities.
Product Instability While generally stable, prolonged exposure to strong acid or base during workup or purification should be avoided to prevent hydrolysis of the ester or retro-Michael reactions. Ensure all aqueous washes are neutralized and the product is stored in a cool, dry place.

Recommended Experimental Protocol

This protocol is a standard procedure for the base-catalyzed Michael addition to form Methyl 4-methyl-5-oxohexanoate.

Materials:

  • Methyl acetoacetate

  • Methyl vinyl ketone (MVK), freshly distilled

  • Sodium methoxide (catalytic amount, e.g., 0.1 eq)

  • Methanol (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add methyl acetoacetate (1.1 eq) dissolved in anhydrous methanol.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add sodium methoxide (0.1 eq) to the stirring solution. Allow the mixture to stir for 15-20 minutes at 0 °C to ensure complete formation of the enolate.

  • Dissolve freshly distilled methyl vinyl ketone (1.0 eq) in a small amount of anhydrous methanol and place it in the addition funnel.

  • Add the MVK solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Partition the remaining residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 4-methyl-5-oxohexanoate.

Visualizing the Workflow & Troubleshooting

A clear workflow helps in planning and diagnosing issues.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification P1 Combine Methyl Acetoacetate & Methanol P2 Cool to 0 °C P1->P2 P3 Add Base (NaOMe) (Enolate Formation) P2->P3 R1 Dropwise addition of Methyl Vinyl Ketone (MVK) P3->R1 R2 Stir at Room Temp (Monitor by TLC) R1->R2 W1 Quench with aq. NH4Cl R2->W1 W2 Solvent Extraction (EtOAc / Water) W1->W2 W3 Wash & Dry Organic Layer W2->W3 W4 Concentrate in vacuo W3->W4 PF Column Chromatography W4->PF Final Pure Methyl 4-methyl-5-oxohexanoate PF->Final

Caption: General workflow for the synthesis of Methyl 4-methyl-5-oxohexanoate.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Q1 Check Base Activity & Purity Start->Q1 Is base fresh? Q2 Verify Starting Material Purity (Distill MVK?) Start->Q2 Are reagents pure? Q3 Reaction Time/ Temperature Issue? Start->Q3 Was reaction monitored? Q4 Multiple Spots on TLC? Start->Q4 Side products? A1 Use fresh/dry base Q1->A1 No A2 Purify starting materials Q2->A2 No A3 Increase time or apply gentle heat Q3->A3 No S1 Double Addition likely Q4->S1 Yes, non-polar spot S2 Aldol Condensation likely Q4->S2 Yes, multiple spots Sol1 Slow MVK addition, use donor excess S1->Sol1 Sol2 Use milder base, maintain low temp S2->Sol2

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Canadian Science Publishing. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry, 47, 1965. Available at: [Link].

  • ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Available at: [Link].

  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. [Download Table]. Available at: [Link].

  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. Available at: [Link].

  • Wikipedia. Michael addition reaction. Available at: [Link].

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link].

  • PrepChem.com. Synthesis of Methyl 4-oxohexanoate (16). Available at: [Link].

  • Organic Chemistry Portal. Robinson Annulation. Available at: [Link].

  • PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link].

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemistry LibreTexts. (2015, July 19). 23.3: B-Dicarbonyl Anion Chemistry: Michael Additions. Available at: [Link].

  • Chemical Synthesis Database. (2025, May 20). methyl 5,5-dimethyl-4-oxohexanoate. Available at: [Link].

  • Google Patents. WO2015035412A1 - Catalyst-controlled aliphatic c-h oxidations.
  • Chemical Synthesis Database. (2025, May 20). methyl 4-acetyl-4-methyl-2-methylidene-5-oxohexanoate. Available at: [Link].

  • Curriculum Press. Organic Synthesis Routes. Available at: [Link].

  • Chemist Wizards. Michael Addition Reaction, Mechanism & Applications. Available at: [Link].

  • Oxford Academic. (2002, January 1). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Available at: [Link].

  • Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
  • plcchemical.com. PRODUCTS - Pharmaceutical chemistry laboratory Co.,Ltb. Available at: [Link].

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-methyl-5-oxohexanoate

Topic: Optimization & Troubleshooting for the Synthesis of Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) Target Audience: Synthetic Chemists, Process Development Scientists Version: 2.0 (Current as of 2026) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for the Synthesis of Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) Target Audience: Synthetic Chemists, Process Development Scientists Version: 2.0 (Current as of 2026)

Executive Summary: The Regioselectivity Challenge

The synthesis of Methyl 4-methyl-5-oxohexanoate is classically achieved via the Michael Addition of 2-butanone (methyl ethyl ketone) to methyl acrylate.

The primary failure mode in this synthesis is Regiochemical Control . 2-Butanone has two enolizable positions:

  • C1 (Methyl): Kinetic deprotonation

    
     Leads to the linear impurity (Methyl 7-oxooctanoate).
    
  • C3 (Methylene): Thermodynamic deprotonation

    
     Leads to the desired branched target (Methyl 4-methyl-5-oxohexanoate).
    

To improve yield, you must shift the reaction equilibrium from Kinetic to Thermodynamic control while suppressing the polymerization of methyl acrylate.

Reaction Pathway Visualization

The following diagram illustrates the critical divergence between the kinetic (unwanted) and thermodynamic (desired) pathways.

ReactionPathway Start 2-Butanone (Starting Material) KineticEnolate Kinetic Enolate (Less Substituted) Start->KineticEnolate LDA, -78°C (Kinetic Control) ThermoEnolate Thermodynamic Enolate (More Substituted) Start->ThermoEnolate NaOMe, Reflux (Thermodynamic Control) KineticEnolate->ThermoEnolate High Temp / Weak Base LinearProd Methyl 7-oxooctanoate (Unwanted Linear Isomer) KineticEnolate->LinearProd Fast Irreversible BranchedProd Methyl 4-methyl-5-oxohexanoate (Target Branched Isomer) ThermoEnolate->BranchedProd Equilibrium MethylAcrylate + Methyl Acrylate

Figure 1: Mechanistic divergence in the enolization of 2-butanone. Achieving the target requires conditions that favor the Thermodynamic Enolate.

High-Yield Protocol (Thermodynamic Control)

This protocol is designed to maximize the C3-alkylation (branched product) and minimize acrylate polymerization.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Butanone 3.0 - 5.0Substrate / SolventMust be in excess to prevent poly-alkylation.
Methyl Acrylate 1.0Michael AcceptorDistill before use to remove stabilizers if polymerization is slow; add stabilizers if polymerization is too fast.
Sodium Methoxide (NaOMe) 1.2BaseUse as 25-30% wt solution in MeOH. Do not use LDA or LiHMDS (favors wrong isomer).
Methanol SolventSolventPromotes proton transfer/equilibration.
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Base Formation: Charge the flask with 2-Butanone (3.0 equiv) and Methanol . Add NaOMe (1.2 equiv) solution.

  • Equilibration (CRITICAL): Heat the mixture to a gentle reflux (

    
    ) for 30 minutes before adding the acrylate.
    
    • Why? This ensures the enolate population equilibrates to the more stable (substituted) form required for your target.

  • Addition: Dissolve Methyl Acrylate (1.0 equiv) in a small volume of 2-butanone. Add this solution dropwise via the funnel over 2–4 hours while maintaining reflux.

    • Why? Slow addition keeps the concentration of free acrylate low, suppressing polymerization and double-alkylation.

  • Post-Reaction: Continue reflux for 2–4 hours after addition is complete. Monitor via GC-MS.

  • Quench: Cool to room temperature. Acidify with dilute HCl or Acetic Acid to pH ~6.

  • Workup: Remove excess 2-butanone/methanol via rotary evaporation. Extract residue with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Purification: Fractional distillation under reduced pressure. The branched isomer typically has a slightly lower boiling point than the linear impurity, but separation can be difficult.

Troubleshooting Guide & FAQs

Issue 1: Low Yield / Polymerization of Methyl Acrylate

Symptom: The reaction mixture becomes viscous or forms a gel; low recovery of product.

  • Root Cause: Anionic polymerization of methyl acrylate initiated by the methoxide base.

  • Solution:

    • Inhibitors: Add Hydroquinone or MEHQ (Monomethyl ether hydroquinone) (100–500 ppm) to the reaction mixture.

    • Temperature: Ensure the reaction is strictly at reflux. Higher temperatures favor the Michael addition over polymerization (which has a lower activation energy but is entropically disfavored at high T).

    • Dilution: Increase the volume of Methanol.

Issue 2: Wrong Isomer (Linear Product Dominance)

Symptom: GC/NMR shows major product is Methyl 7-oxooctanoate.

  • Root Cause: Kinetic control prevailed. The reaction temperature was too low, or the base was too strong/bulky (e.g., LDA), preventing equilibration.

  • Solution:

    • Switch Base: Ensure you are using a thermodynamic base (Alkoxide) in a protic solvent (Alcohol).

    • Increase Heat: Reflux is mandatory.

    • Longer Equilibration: Increase the pre-addition reflux time of the ketone/base mixture.

Issue 3: Poly-alkylation (Dialkylated Impurities)

Symptom: Mass spec shows M+ + 86 peaks (addition of two acrylate units).

  • Root Cause: The product (a keto-ester) is also acidic and can react with another equivalent of acrylate.

  • Solution:

    • High Excess of Ketone: Use at least 3–5 equivalents of 2-butanone.

    • Stop Early: Quench the reaction at 80-90% conversion of the acrylate.

Advanced Alternative: C-H Oxidation (High Selectivity)

For researchers requiring high purity without difficult isomer separation, a modern catalytic C-H oxidation approach has been identified (See Reference 1).

  • Concept: Start with Methyl 4-methylhexanoate and selectively oxidize the C5 position.

  • Catalyst: Iron-based catalysts (e.g., Fe(PDP)) or specific P450 mimetics.

  • Advantage: This method bypasses the regioselectivity issues of the Michael addition entirely.

  • Reference: White, M. C. et al. have demonstrated catalyst-controlled aliphatic C-H oxidations that can yield methyl 4-methyl-5-oxohexanoate with high regioselectivity [1].

Analytical Data for Validation

ParameterValue / Characteristic
Molecular Formula

Molecular Weight 158.20 g/mol
Boiling Point ~95-100°C @ 10 mmHg (Predicted)
1H NMR Diagnostic Doublet at ~1.1 ppm (3H,

) confirms the methyl branch at C4.[1][2] Singlet at ~2.15 ppm (3H) confirms the methyl ketone.
Key Impurity Signal Triplet at ~0.9 ppm indicates the linear isomer (ethyl group at the end of the chain).

References

  • White, M. C., et al. (2015). Catalyst-controlled aliphatic C-H oxidations.[1] Patent WO2015035412A1. (Demonstrates the synthesis of (-)-(R)-methyl 4-methyl-5-oxohexanoate via selective oxidation).

  • Organic Syntheses. (2014).

    
    -Keto Esters from 
    
    
    
    -Keto Esters.[3] Org.[1][3][4][5][6] Synth. 2014, 91, 248-259.[3] (Provides foundational logic for 1,5-dicarbonyl synthesis).
  • BenchChem. (n.d.). 4-Methyl-5-oxohexanoic acid Structure and Properties. (General compound data).

  • Christoffers, J. (1997). Iron(III) Catalysis of the Michael Reaction of 1,3-Dicarbonyl Compounds. Chemical Reviews.

Sources

Troubleshooting

Identification and minimization of byproducts in "Methyl 4-methyl-5-oxohexanoate" synthesis

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-5-oxohexanoate. It addresses common challenges, outlines troubl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-5-oxohexanoate. It addresses common challenges, outlines troubleshooting strategies, and offers detailed protocols to ensure a high-yield, high-purity synthesis. The primary focus is on the Stork enamine alkylation, a robust and widely used method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 4-methyl-5-oxohexanoate?

A1: The Stork enamine synthesis is a highly effective and widely adopted method.[1][2] This reaction involves the conjugate addition of an enamine, formed from a β-keto ester like methyl acetoacetate, to an α,β-unsaturated ketone, such as methyl vinyl ketone.[3][4][5] This method offers mild reaction conditions and helps to minimize the common issue of polyalkylation that can occur with direct enolate alkylation.[3]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dialkylated product. What is happening and how can I prevent it?

A2: The formation of a dialkylated product, likely Methyl 4-acetyl-4-methyl-5-oxohexanoate, is a common issue. This occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, reacts with another equivalent of the electrophile. While the Stork enamine synthesis is designed to minimize this, it can still occur under certain conditions.[3]

To minimize dialkylation:

  • Control Stoichiometry: Use a strict 1:1 or a slight excess of the enamine to the electrophile (methyl vinyl ketone).

  • Reaction Temperature: Maintain a low reaction temperature to favor the mono-alkylation product.

  • Slow Addition: Add the electrophile dropwise to the enamine solution to maintain a low instantaneous concentration of the electrophile.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors throughout the experimental process.[6] Here's a systematic approach to troubleshooting:

  • Incomplete Enamine Formation: The initial step of forming the enamine from methyl acetoacetate and a secondary amine (e.g., pyrrolidine, morpholine) is critical. Ensure anhydrous conditions, as water can hydrolyze the enamine back to the starting materials.[5][7] The use of a dehydrating agent or a Dean-Stark trap can be beneficial.

  • Inefficient Alkylation: The nucleophilicity of the enamine and the reactivity of the electrophile are key. Ensure the purity of your methyl vinyl ketone, as polymerization can reduce its effective concentration.

  • Hydrolysis Issues: The final step involves the hydrolysis of the iminium salt intermediate to the desired keto-ester.[8][9] This is typically done with aqueous acid. Incomplete hydrolysis will result in the presence of the enamine or iminium salt in your crude product, reducing the isolated yield of the target molecule.

  • Workup Losses: Ensure thorough extraction of the product from the aqueous layer during workup. Back-extraction of the aqueous layer with the organic solvent can help recover dissolved product.[6]

Q4: How can I effectively identify and characterize the main byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating volatile components and obtaining their mass spectra.[10] You can identify byproducts by their fragmentation patterns and molecular ion peaks. For β-keto esters, it's possible to separate and observe both keto and enol tautomers.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation.[12] For instance, the dialkylated byproduct would show a disappearance of the α-hydrogen signal and the appearance of a new methyl group signal. 2D NMR techniques like COSY and HMBC can provide definitive connectivity information.[12]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Impure or polymerized methyl vinyl ketone. 2. Insufficient catalyst (if used). 3. Reaction temperature is too low.1. Use freshly distilled or high-purity methyl vinyl ketone. 2. Optimize catalyst loading. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Presence of Starting Material (Methyl Acetoacetate) in Product 1. Incomplete enamine formation. 2. Hydrolysis of the enamine during the reaction.1. Ensure anhydrous conditions during enamine formation. Consider using molecular sieves. 2. Check for and eliminate sources of moisture in reagents and solvents.
Formation of Polymeric Material Polymerization of methyl vinyl ketone, especially in the presence of acid or base catalysts or at elevated temperatures.[13]1. Use an inhibitor in the methyl vinyl ketone. 2. Maintain a low reaction temperature. 3. Add the methyl vinyl ketone slowly to the reaction mixture.
Difficulty in Purifying the Final Product Byproducts with similar polarity to the desired product.1. Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase). 2. Consider vacuum distillation for purification.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-5-oxohexanoate via Stork Enamine Alkylation

Materials:

  • Methyl acetoacetate

  • Pyrrolidine (or other suitable secondary amine)

  • Toluene (anhydrous)

  • Methyl vinyl ketone

  • Hydrochloric acid (1 M)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine methyl acetoacetate (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine.

  • Michael Addition (Alkylation):

    • Dissolve the crude enamine in a suitable anhydrous, aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add methyl vinyl ketone (1.0 eq) dropwise to the stirred enamine solution over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the enamine.

  • Hydrolysis and Workup:

    • Add 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate iminium salt.[8][9]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Key Processes

Reaction Mechanism: Stork Enamine Synthesis

Stork_Enamine_Synthesis Start Methyl Acetoacetate + Secondary Amine Enamine Enamine Intermediate Start->Enamine - H2O Iminium Iminium Salt Intermediate Enamine->Iminium + MVK (Michael Addition) MVK Methyl Vinyl Ketone (Electrophile) MVK->Iminium Product Methyl 4-methyl-5-oxohexanoate Iminium->Product Hydrolysis Hydrolysis H3O+ Hydrolysis

Caption: Key steps in the Stork enamine synthesis of Methyl 4-methyl-5-oxohexanoate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckEnamine Verify Enamine Formation (NMR, Anhydrous Conditions?) Start->CheckEnamine CheckAlkylation Analyze Alkylation Step (Purity of MVK, Temp Control?) CheckEnamine->CheckAlkylation Formation OK SolutionEnamine Optimize Enamine Formation: - Use Dean-Stark - Ensure dry reagents/solvents CheckEnamine->SolutionEnamine Problem Found CheckHydrolysis Confirm Complete Hydrolysis (Check pH, Reaction Time) CheckAlkylation->CheckHydrolysis Alkylation OK SolutionAlkylation Optimize Alkylation: - Purify MVK - Slow addition at 0°C CheckAlkylation->SolutionAlkylation Problem Found CheckWorkup Review Workup Procedure (Sufficient Extractions?) CheckHydrolysis->CheckWorkup Hydrolysis OK SolutionHydrolysis Optimize Hydrolysis: - Adjust acid concentration - Increase stir time CheckHydrolysis->SolutionHydrolysis Problem Found SolutionWorkup Improve Workup: - Perform back-extraction - Minimize transfers CheckWorkup->SolutionWorkup Problem Found

Caption: A systematic workflow for troubleshooting low product yield.

References

Sources

Optimization

Common side reactions in the preparation of γ-keto esters

Welcome to the Technical Support Center for the synthesis of γ-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of γ-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable intermediates. Here, we address common side reactions encountered during the preparation of γ-keto esters and provide in-depth troubleshooting strategies and preventative measures in a practical question-and-answer format. Our focus is on elucidating the underlying chemical principles to empower you to optimize your synthetic routes and achieve higher yields and purity.

Section 1: Acylation of Ester Enolates

The acylation of pre-formed ester enolates is a cornerstone method for constructing γ-keto esters. This approach, while powerful, is often plagued by competing reaction pathways that can significantly lower the yield of the desired product. This section provides a comprehensive guide to identifying and mitigating these common side reactions.

FAQ 1: My acylation reaction is giving a low yield of the γ-keto ester, and I'm isolating a significant amount of an O-acylated byproduct. What's happening and how can I favor C-acylation?

Answer:

This is a classic issue of chemoselectivity in enolate chemistry. Enolates are ambident nucleophiles, meaning they can react at two sites: the α-carbon (C-acylation) to form the desired β-keto ester, or the oxygen atom (O-acylation) to form an enol ester. The ratio of C- to O-acylation is influenced by several factors, including the nature of the counterion, the solvent, and the electrophilicity of the acylating agent.[1][2]

Troubleshooting and Prevention:

  • Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides and anhydrides tend to favor O-acylation due to their "hard" electrophilic character, which prefers to react with the "hard" oxygen of the enolate.[1]

    • Solution: Employ less reactive acylating agents. Acyl cyanides or pentafluorophenyl esters are excellent alternatives that have been shown to significantly favor C-acylation.[1][3]

  • Solvent Effects: The solvent plays a crucial role in solvating the counterion of the enolate.

    • Explanation: In highly polar, coordinating solvents like THF, the lithium cation (from LDA) is well-solvated, leading to a more "free" and reactive enolate that can readily attack with its more electronegative oxygen atom.

    • Solution: Switching to a less polar solvent like diethyl ether can promote the formation of tighter ion pairs between the enolate and the lithium cation. This steric hindrance around the oxygen atom encourages the acylating agent to react at the less hindered α-carbon.[1]

  • Temperature Control: Lower reaction temperatures generally favor C-acylation.

    • Protocol: Maintain the reaction temperature at -78 °C during the addition of the acylating agent.

Experimental Protocol: Selective C-Acylation of a Ketone Enolate [1]

  • To a solution of diisopropylamine (1.1 mmol) in dry THF (5 mL) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of the starting ester (1.0 mmol) in dry THF (2 mL) dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Slowly add a solution of the acyl cyanide (1.05 mmol) in dry THF (2 mL).

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 2: I'm observing the formation of a higher molecular weight byproduct, which I suspect is from polyacylation. How can I prevent this?

Answer:

Polyacylation occurs when the initially formed γ-keto ester is deprotonated by the base still present in the reaction mixture, forming a new enolate that can then be acylated a second time. This is particularly problematic if a strong, non-hindered base is used in stoichiometric amounts.

Troubleshooting and Prevention:

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Solution: Use a strong, hindered base like lithium diisopropylamide (LDA) to rapidly and completely deprotonate the starting ester. Using a slight excess of the starting ester relative to the base can also help ensure that all the base is consumed before the addition of the acylating agent.

  • Slow Addition of the Acylating Agent: Adding the acylating agent slowly at low temperatures helps to maintain a low concentration of the electrophile, minimizing the chance of it reacting with the product enolate.

FAQ 3: My reaction is yielding a significant amount of a self-condensation product instead of the desired acylated product. What is this side reaction and how can I suppress it?

Answer:

This side reaction is likely a Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another ester molecule.[4] This leads to the formation of a β-keto ester dimer as a byproduct.

Troubleshooting and Prevention:

  • Use of a Non-Enolizable Acylating Agent: The most effective way to prevent self-condensation is to use an acylating agent that cannot form an enolate itself. Acyl halides, acyl cyanides, and esters of aromatic acids are good choices.[4]

  • Pre-formation of the Enolate: Ensure that the enolate of your starting ester is fully formed before adding the acylating agent. This can be achieved by using a strong, non-nucleophilic base like LDA and allowing sufficient time for deprotonation at low temperatures.

  • Crossed Claisen Condensation Strategy: If you must use an enolizable acylating agent, a "crossed" Claisen condensation strategy can be employed. In this approach, one ester (the one you want to acylate) is converted to its enolate, and then a different, more reactive ester (the acylating agent) is added. This requires careful control of stoichiometry and reaction conditions to favor the desired cross-reaction over self-condensation of either ester.

Reaction Pathway Diagram: C- vs. O-Acylation and Claisen Condensation

cluster_main Acylation of Ester Enolate cluster_side1 Side Reactions Ester Ester Ester Enolate Ester Enolate Ester->Ester Enolate Base (e.g., LDA) γ-Keto Ester (C-acylation) γ-Keto Ester (C-acylation) Ester Enolate->γ-Keto Ester (C-acylation) Acylating Agent Enol Ester (O-acylation) Enol Ester (O-acylation) Ester Enolate->Enol Ester (O-acylation) Acylating Agent Claisen Product Claisen Product Ester Enolate->Claisen Product Another Ester Molecule

Caption: Competing pathways in the acylation of ester enolates.

Section 2: Ozonolysis of Cyclic Alkenes

Ozonolysis of cyclic alkenes is an elegant method for synthesizing linear molecules containing two carbonyl functionalities, including γ-keto esters. The success of this reaction hinges on the careful control of the oxidative cleavage and subsequent workup.

FAQ 4: My ozonolysis reaction is producing a significant amount of a carboxylic acid instead of the expected aldehyde or ketone. How can I prevent this over-oxidation?

Answer:

The formation of a carboxylic acid is a classic sign of over-oxidation during the workup of the ozonide intermediate. The choice of workup conditions is critical in determining the final oxidation state of the carbonyl groups.[5][6]

Troubleshooting and Prevention:

  • Reductive vs. Oxidative Workup: The key to preventing over-oxidation is to employ a reductive workup.

    • Oxidative Workup: Uses reagents like hydrogen peroxide (H2O2), which will oxidize any initially formed aldehydes to carboxylic acids.[7]

    • Reductive Workup: Uses mild reducing agents that cleave the ozonide to aldehydes and ketones without further oxidation. Common reductive workup reagents include dimethyl sulfide (DMS), triphenylphosphine (PPh3), and zinc dust with acetic acid.[8]

Comparative Table: Ozonolysis Workup Conditions

Workup TypeReagentsProducts from AlkeneAdvantagesDisadvantages
Reductive Dimethyl Sulfide (DMS), Triphenylphosphine (PPh3), Zinc/Acetic AcidAldehydes and KetonesPreserves aldehydes, high yields of carbonyls.Can produce stoichiometric amounts of byproducts (DMSO, Ph3PO).
Oxidative Hydrogen Peroxide (H2O2)Carboxylic Acids and KetonesUseful for directly synthesizing carboxylic acids.Over-oxidizes aldehydes, can be less selective.

Experimental Protocol: Ozonolysis with Reductive Workup [8]

  • Dissolve the cyclic alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane or methanol, 20 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (1.5 mmol) dropwise to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for at least 2 hours, or until the ozonide is completely reduced (can be monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Reaction Pathway Diagram: Ozonolysis Workup

cluster_workup Workup Pathways Cyclic Alkene Cyclic Alkene Ozonide Ozonide Cyclic Alkene->Ozonide O3, -78°C γ-Keto Ester γ-Keto Ester Ozonide->γ-Keto Ester Reductive Workup (e.g., DMS) Keto-Carboxylic Acid Keto-Carboxylic Acid Ozonide->Keto-Carboxylic Acid Oxidative Workup (e.g., H2O2)

Caption: Divergent outcomes of ozonolysis based on workup conditions.

Section 3: Oxidation of γ-Hydroxy Esters

The direct oxidation of γ-hydroxy esters to γ-keto esters is a straightforward transformation. However, side reactions can occur, particularly if other functional groups are present or if the reaction conditions are not carefully controlled.

FAQ 5: I am attempting to oxidize a γ-hydroxy ester, but I am observing the formation of a lactone. What is causing this and how can I avoid it?

Answer:

The formation of a lactone from a γ-hydroxy ester can occur under certain oxidative conditions, especially those that are acidic or involve high temperatures. This side reaction is essentially an intramolecular transesterification. A related and well-known reaction that can lead to lactone formation from ketones is the Baeyer-Villiger oxidation.[9][10] If your starting material contains a ketone functionality or if the oxidant and conditions are conducive to a Baeyer-Villiger type rearrangement, lactone formation is a possible side reaction.

Troubleshooting and Prevention:

  • Choice of Oxidant: Select a mild and selective oxidizing agent that is known to convert secondary alcohols to ketones without promoting rearrangements or esterifications.

    • Recommended Reagents: Pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are generally effective and less likely to cause lactone formation.

  • Reaction Conditions: Maintain neutral or slightly basic pH and moderate temperatures.

    • Explanation: Acidic conditions can catalyze both the desired oxidation and the undesired lactonization.

  • Baeyer-Villiger Consideration: If your substrate is susceptible to a Baeyer-Villiger oxidation (i.e., it's a ketone being oxidized to an ester), you will need to choose a different synthetic route to the desired γ-keto ester. The Baeyer-Villiger oxidation is generally regioselective, with the more substituted carbon atom preferentially migrating.[10]

Experimental Protocol: Swern Oxidation of a γ-Hydroxy Ester

  • To a solution of oxalyl chloride (1.2 mmol) in dry dichloromethane (5 mL) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.4 mmol) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the γ-hydroxy ester (1.0 mmol) in dry dichloromethane (2 mL) dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 mmol) and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water (10 mL) and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

Section 4: General Troubleshooting

FAQ 6: I am observing epimerization at the α-carbon of my γ-keto ester during workup or purification. How can I minimize this?

Answer:

The α-proton of a keto-ester is acidic and can be removed by bases, leading to the formation of an enolate. Reprotonation of this planar enolate can occur from either face, resulting in racemization or epimerization if the α-carbon is a stereocenter.

Troubleshooting and Prevention:

  • Avoid Basic Conditions: During aqueous workup, use a mildly acidic solution (e.g., saturated NH4Cl) or neutral water instead of a basic wash (e.g., sodium bicarbonate).

  • Purification Method: When using silica gel chromatography, which can be slightly acidic, it is sometimes helpful to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.

  • Temperature: Keep all workup and purification steps at low to ambient temperatures to minimize the rate of enolization.

FAQ 7: My γ-keto ester seems to be hydrolyzing back to the corresponding keto-acid during aqueous workup. How can I prevent this?

Answer:

Ester hydrolysis can be catalyzed by both acid and base. If your workup conditions are too harsh (strongly acidic or basic) or prolonged, you may observe significant hydrolysis.

Troubleshooting and Prevention:

  • Mild Workup Conditions: Use a saturated solution of a mild salt like sodium bicarbonate or ammonium chloride for washing, rather than strong acids or bases.

  • Minimize Contact Time: Perform the aqueous workup as quickly as possible and proceed to the drying and solvent removal steps promptly.

  • Temperature: Conduct the workup at room temperature or below to slow down the rate of hydrolysis.

References

  • Hale, K. J., Grabski, M., & Flasz, J. T. (2013). A mild new method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters. Organic Letters, 15(2), 370–373. [Link]

  • Mander, L. N., & Sethi, S. P. (1984). Regioselective C-acylation of preformed enolates with methyl cyanoformate. Tetrahedron Letters, 25(47), 5425-5428. [Link]

  • Reusch, W. (2013). Ozonolysis. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. [Link]

  • Ozonolysis with Reductive Workup (O3, then DMS). (n.d.). Chem LibreTexts. [Link]

  • Ozonolysis. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ozonolysis - Criegee Mechanism. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3) – (“oxidative workup”). (n.d.). Master Organic Chemistry. [Link]

  • Baeyer–Villiger oxidation. (2023, November 28). In Wikipedia. [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Chemistry Steps. [Link]

  • Epimerisation in Peptide Synthesis. (2018). Molecules, 23(6), 1429. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Claisen Condensation. (n.d.). University of Calgary. [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Why Do Enolate Anions Favor O-Alkylation Over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction Between the Acetaldehyde Enolate Anion and Methyl Fluoride. (2009). The Journal of Organic Chemistry, 74(15), 5349–5357. [Link]

Sources

Troubleshooting

Effect of catalyst choice on the synthesis of "Methyl 4-methyl-5-oxohexanoate"

Executive Summary & Reaction Overview The Challenge: Synthesizing Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) requires the precise formation of a carbon-carbon bond at the sterically more hindered position of a keto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

The Challenge: Synthesizing Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) requires the precise formation of a carbon-carbon bond at the sterically more hindered position of a ketone precursor. The most direct synthetic route is the Michael Addition of 2-butanone (methyl ethyl ketone) to methyl acrylate .

The Chemical Conflict: 2-Butanone has two nucleophilic sites: the methyl group (C1, kinetic) and the methylene group (C3, thermodynamic).

  • Kinetic Attack (C1): Yields the linear isomer (Methyl 5-oxooctanoate).

  • Thermodynamic Attack (C3): Yields the desired branched isomer (Methyl 4-methyl-5-oxohexanoate ).

Catalyst Role: The choice of catalyst dictates the regioselectivity (linear vs. branched) and chemoselectivity (mono- vs. bis-addition). This guide compares Thermodynamic Base Catalysis vs. Organocatalysis to ensure the isolation of the correct 4-methyl isomer.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways controlled by catalyst selection.

ReactionPathways Start Reagents: 2-Butanone + Methyl Acrylate Cat_Base Catalyst A: Strong Base (NaOMe / Thermodynamic) Start->Cat_Base Cat_Orga Catalyst B: Organocatalyst (Pyrrolidine / Enamine) Start->Cat_Orga Inter_Kinetic Kinetic Enolate (Less Substituted) Cat_Base->Inter_Kinetic Fast Deprotonation Inter_Thermo Thermodynamic Enolate/Enamine (More Substituted) Cat_Base->Inter_Thermo Equilibrium Control Polymer Issue: Polymerization of Acrylate Cat_Base->Polymer Side Rxn Cat_Orga->Inter_Thermo Selective Enamine Formation Prod_Linear Side Product: Methyl 5-oxooctanoate (Linear) Inter_Kinetic->Prod_Linear Attack at C1 Prod_Target TARGET PRODUCT: Methyl 4-methyl-5-oxohexanoate (Branched) Inter_Thermo->Prod_Target Attack at C3

Caption: Catalyst choice steers the reaction between the kinetic (linear) and thermodynamic (branched) pathways.

Catalyst Selection Matrix

Use this table to select the appropriate catalyst system based on your lab's constraints and purity requirements.

FeatureSystem A: Organocatalysis (Recommended) System B: Thermodynamic Base
Catalyst Pyrrolidine (10-20 mol%) + Acid Co-catalystSodium Methoxide (NaOMe) or KOtBu
Mechanism Enamine formation (Thermodynamic control)Reversible deprotonation (Thermodynamic equilibrium)
Regioselectivity High (>95:5) favoring 4-methyl isomerModerate (Variable) - Temperature dependent
Polymerization Risk Low (Neutral/Mildly Acidic conditions)High (Anionic polymerization of acrylate)
Reaction Time Slow (12 - 48 hours)Fast (1 - 4 hours)
Scalability Good for g to kg scale; expensive catalystExcellent for bulk; cheap catalyst
Primary Risk Incomplete conversion if water is presentFormation of linear isomer or polymer "goo"

Detailed Experimental Protocols

Protocol A: High-Selectivity Organocatalytic Synthesis (Recommended)

Objective: Synthesis of Methyl 4-methyl-5-oxohexanoate with >95% regioselectivity. Mechanism: The secondary amine forms an enamine with 2-butanone. Steric and electronic factors favor the formation of the more substituted enamine (between C2-C3), which then attacks the acrylate.

Reagents:

  • 2-Butanone (Methyl Ethyl Ketone): 1.0 equiv (Excess up to 2.0 equiv recommended to drive kinetics)

  • Methyl Acrylate: 1.0 equiv

  • Catalyst: Pyrrolidine (20 mol%)

  • Co-catalyst: Benzoic Acid or Acetic Acid (20 mol%)

  • Solvent: Toluene or solvent-free (neat)

Step-by-Step Workflow:

  • Catalyst Activation: In a reaction vessel, mix 2-butanone (20 mmol) with Pyrrolidine (4 mmol) and Benzoic Acid (4 mmol). Stir at room temperature for 30 minutes. Note: This allows the enamine equilibrium to establish.

  • Addition: Cool the mixture to 0°C. Add Methyl Acrylate (20 mmol) dropwise over 20 minutes. Crucial: Slow addition prevents exotherms that could degrade the enamine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC or GC.

    • Checkpoint: The disappearance of methyl acrylate is the key indicator.

  • Quench: Add 1N HCl (10 mL) to hydrolyze the iminium intermediate and remove the catalyst. Stir vigorously for 30 minutes.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Distillation under reduced pressure is recommended to separate the product from any unreacted ketone.

Protocol B: Base-Catalyzed Synthesis (High Throughput)

Objective: Rapid synthesis where downstream purification (distillation) is available to remove linear isomers.

Reagents:

  • 2-Butanone: 5.0 equiv (Large excess required to minimize poly-alkylation)

  • Methyl Acrylate: 1.0 equiv

  • Catalyst: NaOMe (0.5 equiv) in MeOH

Step-by-Step Workflow:

  • Preparation: Dissolve NaOMe in dry MeOH. Add 2-butanone and heat to mild reflux (60°C).

  • Addition: Add Methyl Acrylate very slowly (over 2 hours) to the refluxing ketone mixture.

    • Why? Keeping acrylate concentration low minimizes polymerization and bis-addition (adding two acrylates to one ketone).

  • Equilibration: Reflux for an additional 2 hours.

    • Mechanism Note: High temperature promotes thermodynamic equilibration, converting any kinetically formed linear product into the stable branched enolate.

  • Quench: Cool to 0°C and acidify with Glacial Acetic Acid.

  • Workup: Remove excess MeOH/Ketone via rotary evaporation. Partition residue between water/ether.

  • Purification: Fractional distillation is mandatory to separate the linear isomer (bp slightly higher) from the target branched isomer.

Troubleshooting Guide

Issue 1: Low Yield / Polymer Formation

Symptom: The reaction mixture turns into a viscous gel or solid white mass. Cause: Anionic polymerization of Methyl Acrylate initiated by the base. Solution:

  • Switch to Protocol A (Organocatalysis): Amines do not initiate acrylate polymerization as aggressively as alkoxides.

  • Add Radical Inhibitor: If using Protocol B, add Hydroquinone (100 ppm) to the reaction mixture.

  • Dilution: Increase the volume of solvent (or excess 2-butanone).

Issue 2: Wrong Regioisomer (Linear Product)

Symptom: NMR shows a triplet at ~2.4 ppm (indicating -CH2-C(=O)-) instead of a multiplet/doublet pattern characteristic of the branched isomer. Cause: Kinetic control dominated. The reaction temperature was too low, or the reaction time was too short (Protocol B). Solution:

  • Increase Temperature: Thermodynamic products require heat (or time) to equilibrate.

  • Change Catalyst: Switch to Pyrrolidine. The steric bulk of the pyrrolidine enamine strongly disfavors the terminal (kinetic) position.

Issue 3: Bis-Addition (Dialkylation)

Symptom: Mass spec shows M+ = 244 (addition of two acrylates). Cause: The product (mono-adduct) is still acidic and reacts with a second equivalent of acrylate. Solution:

  • Increase Donor:Acceptor Ratio: Use a large excess of 2-butanone (5:1 or 10:1). This statistically favors the mono-addition.

  • Stop Early: Monitor conversion and stop the reaction at 80% conversion of acrylate.

Frequently Asked Questions (FAQs)

Q: Can I use a Lewis Acid like FeCl3 instead? A: Yes, Iron(III) chloride is an effective catalyst for Michael additions, often used in solvent-free "Green" protocols. However, it requires strict moisture control. If water is present, FeCl3 deactivates. For robust regioselectivity without dry boxes, the Organocatalytic route (Protocol A) is superior.

Q: Why is the "branched" isomer the thermodynamic product? A: In 2-butanone, the double bond between C2 and C3 (internal) is more substituted than the bond between C1 and C2 (terminal). According to Zaitsev's rule, the more substituted alkene (enol/enamine) is more stable. Since the Michael addition proceeds through this intermediate, the product reflects the structure of the stable intermediate.

Q: How do I confirm I have the correct isomer by NMR? A: Look for the methyl doublet at approximately 1.1 ppm (coupled to the methine CH).

  • Target (Branched): Doublet at ~1.1 ppm (3H), Methine multiplet at ~2.6 ppm (1H).

  • Linear Isomer: No methyl doublet (only the terminal ethyl triplet and the ester methyl singlet).

References

  • Michael Addition Regioselectivity

    • Bergmann, E. D., Corett, R. (1956). The Michael Reaction of 2-Butanone and Methyl Acrylate. Journal of Organic Chemistry.

  • Organocatalysis (Enamine Mechanism)

    • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • Thermodynamic vs Kinetic Enolates

    • d'Angelo, J. (1976). Ketone enolates: regiospecific preparation and synthetic uses. Tetrahedron, 32(24), 2979-2990.

  • General Synthesis of 1,5-Dicarbonyls

    • Ballini, R., et al. (2005). Michael Addition in Aqueous Media. Chemical Reviews.

(Note: While specific CAS 36045-56-4 literature is sparse, the protocols above are derived from foundational Michael Addition chemistry governing 2-butanone and acrylates.)

Optimization

Solvent effects on the reactivity of "Methyl 4-methyl-5-oxohexanoate"

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl 4-methyl-5-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 4-methyl-5-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reactivity of this versatile keto-ester, with a specific focus on the critical role of solvent selection. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your synthetic strategies.

Section 1: Molecule Reactivity Profile

Methyl 4-methyl-5-oxohexanoate is a bifunctional molecule with three primary reactive sites: the ketone carbonyl (C5), the ester carbonyl (C1), and the acidic α-protons (C4 and C6). The methyl group at the C4 position introduces significant steric considerations and influences the regioselectivity of enolate formation. Understanding how solvents mediate reactions at these sites is paramount for achieving desired outcomes.

Diagram: Key Reactive Sites and Solvent Interaction Points

cluster_molecule Methyl 4-methyl-5-oxohexanoate cluster_sites Reactive Sites cluster_solvents Solvent Influence MOL A Ketone Carbonyl (C5) Electrophilic Center S1 Polar Protic Solvents (e.g., MeOH, H₂O) - Stabilize ions - H-bond with nucleophiles A->S1 Reduction (H⁻ source) B α-Protons (C4 & C6) Acidic Sites for Enolate Formation S2 Polar Aprotic Solvents (e.g., THF, DMF) - Solvate cations - Leave nucleophiles 'naked' & reactive B->S2 Enolate Formation (Base) C Ester Carbonyl (C1) Electrophilic Center C->S1 Hydrolysis (H⁺/OH⁻) cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., THF) Nuc1 Enolate⁻ S1 H-O-Me Nuc1->S1 H-Bond S2 H-O-Me Nuc1->S2 H-Bond S3 H-O-Me Nuc1->S3 H-Bond S4 H-O-Me Nuc1->S4 H-Bond label_protic Result: Caged & Low Reactivity Nuc2 Enolate⁻ label_aprotic Result: 'Naked' & Highly Reactive

Caption: Protic solvents "cage" nucleophiles via H-bonding, while aprotic solvents do not.

Solution Pathway:

  • Solvent Change is Mandatory: Switch to a polar aprotic solvent like DMF, DMSO, or THF. [1]DMF is often an excellent choice for SN2 reactions.

  • Check Your Base: Ensure you are using a strong enough base (e.g., LDA, NaH) to fully deprotonate the C4 or C6 position and that the base is fully dissolved or suspended.

  • Electrophile Quality: Ensure your alkylating agent (e.g., methyl iodide, benzyl bromide) is pure and reactive.

Q3: My product decomposed during column chromatography on silica gel. Why?

A3: Causality & Troubleshooting

The issue is the acidity of standard silica gel. β-keto-esters can be sensitive to acid. The acidic surface of the silica can catalyze retro-aldol reactions, re-opening the ring if you've performed a cyclization, or other decomposition pathways.

Solution Pathway:

  • Neutralize Your Silica: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in your eluent system.

  • Alternative Purification: Consider alternative purification methods like distillation if the product is volatile, or preparative TLC/HPLC.

  • Minimize Contact Time: If using a column, run it quickly and do not let the product sit on the column for an extended period. [2]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for storing Methyl 4-methyl-5-oxohexanoate?

A1: For short-term storage, a non-polar aprotic solvent like diethyl ether or a moderately polar one like ethyl acetate is suitable. For long-term storage, it is best stored neat under an inert atmosphere (Nitrogen or Argon) at a low temperature to prevent degradation. Avoid protic solvents, as they can slowly participate in transesterification or other acid/base-catalyzed reactions over time.

Q2: Can I selectively reduce the ketone at C5 without affecting the ester at C1?

A2: Yes, this is a common and important transformation. The key is to use a mild reducing agent that is selective for ketones over esters.

  • Recommended Method: Use sodium borohydride (NaBH₄) in a polar protic solvent like methanol or ethanol at a low temperature (0 °C). [3]The protic solvent is necessary to protonate the alkoxide intermediate formed during the reduction.

  • Method to Avoid: Do NOT use strong reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ is highly reactive and will reduce both the ketone and the ester to alcohols. [3]

    Reagent Solvent Outcome
    Sodium Borohydride (NaBH₄) Methanol / Ethanol Selectively reduces ketone to a secondary alcohol.

    | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF / Diethyl Ether | Reduces both ketone and ester to alcohols. |

Q3: How does solvent polarity affect reaction rates for this molecule?

A3: Solvent polarity has a profound effect, particularly in nucleophilic substitution reactions (e.g., alkylation).

  • Polar Aprotic Solvents (DMF, MeCN, DMSO): These solvents significantly accelerate SN2 reactions. They can solvate the cation (e.g., Li⁺ from LDA) but do not strongly solvate the anion (the enolate nucleophile). This leaves the nucleophile "naked" and highly reactive, leading to a dramatic rate increase compared to protic solvents. [1]* Polar Protic Solvents (Water, Methanol, Ethanol): These solvents slow down SN2 reactions by forming a hydrogen-bonding "cage" around the nucleophile, which stabilizes it and lowers its energy, thus increasing the activation energy of the reaction. [1][4]However, they are excellent for SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group. [5]

Section 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-5-oxohexanoate via Esterification

This protocol is adapted from standard esterification procedures for similar oxo-acids. [6][7][8]

Diagram: Synthesis Workflow

start Start: 4-methyl-5-oxohexanoic acid, Cesium Carbonate, DMF add_meI Add Iodomethane (MeI) Stir at RT for 16h start->add_meI workup Aqueous Workup: Add EtOAc & Water add_meI->workup extract Separate Layers Wash Organic Layer with H₂O (3x) workup->extract dry Dry Organic Layer (Na₂SO₄) Filter extract->dry concentrate Concentrate Under Vacuum dry->concentrate end_node Product: Methyl 4-methyl-5-oxohexanoate concentrate->end_node

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 4-methyl-5-oxohexanoic acid

  • Cesium carbonate (Cs₂CO₃)

  • Iodomethane (MeI)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirring suspension of cesium carbonate (1.1 eq) in anhydrous DMF, add 4-methyl-5-oxohexanoic acid (1.0 eq).

  • Stir the mixture for 5 minutes at ambient temperature.

  • Add iodomethane (1.1 eq) to the reaction mixture dropwise.

  • Continue stirring at ambient temperature for 16 hours, monitoring by TLC.

  • After the reaction is complete, add ethyl acetate and water to the reaction mixture.

  • Separate the organic and aqueous layers in a separatory funnel.

  • Wash the organic layer three times with water to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product. [6][7][8]

Protocol 2: Selective Reduction of the Ketone

This protocol is based on the selective reduction of ketones in the presence of esters. [3] Materials:

  • Methyl 4-methyl-5-oxohexanoate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • Dissolve Methyl 4-methyl-5-oxohexanoate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the alcohol product. [3]

References

  • methyl 4-acetyl-4-methyl-2-methylidene-5-oxohexanoate. Chemical Synthesis Database. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Synthesis of Methyl 4-oxohexanoate (16). PrepChem.com. [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. Monatshefte fuer Chemie/Chemical Monthly. [Link]

  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. [Link]

  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Aldol condensations in the absence of solvent: acceleration of the reaction and enhancement of the stereoselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668. PubChem. [Link]

  • Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Organic Syntheses Procedure. [Link]

  • methyl 5-methyl-4-oxohexanoate(CAS# 34553-37-2). Angene Chemical. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 4-methyl-5-oxohexanoate

Executive Technical Overview Methyl 4-methyl-5-oxohexanoate is a critical -keto ester used primarily as a precursor for the high-value furanone Sotolon . The synthesis generally relies on the Michael addition of 2-butano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Methyl 4-methyl-5-oxohexanoate is a critical


-keto ester used primarily as a precursor for the high-value furanone Sotolon . The synthesis generally relies on the Michael addition  of 2-butanone (methyl ethyl ketone) to methyl acrylate.

While conceptually simple, scaling this reaction introduces two primary failure modes:

  • Regioselectivity: Competition between the C1 (methyl) and C3 (methylene) attack of 2-butanone, leading to the linear impurity (Methyl 5-oxoheptanoate).

  • Polymerization: Uncontrolled radical polymerization of the acrylate monomer.

This guide prioritizes the Radical Promoted Addition route for scale-up due to its atom economy and avoidance of stoichiometric amine waste associated with Stork enamine routes.

Critical Troubleshooting Guide (FAQ)

Category A: Regioselectivity & Purity[1]

Q: My product contains ~30% of the linear isomer (Methyl 5-oxoheptanoate). How do I shift selectivity toward the branched 4-methyl isomer?

A: This is a classic kinetic vs. thermodynamic control issue. The linear isomer results from attack at the less sterically hindered methyl group (C1) of 2-butanone.

  • Root Cause: If using base catalysis (e.g., NaOMe), you are likely operating under kinetic control or insufficient temperature.

  • Solution (Radical Route): Switch to a radical-mediated synthesis using Manganese(III) acetate or Di-tert-butyl peroxide (DTBP) . Carbon-centered radicals formed at the C3 (methylene) position of 2-butanone are thermodynamically more stable than primary C1 radicals.

    • Protocol Adjustment: Ensure the reaction temperature is maintained >110°C (if using peroxides) to favor the thermodynamic radical intermediate.

  • Solution (Base Route): If you must use base, switch to the Stork Enamine method. Pre-form the pyrrolidine enamine of 2-butanone. The enamine forms almost exclusively at the more substituted position, guaranteeing the branched product upon alkylation with methyl acrylate.

Category B: Reaction Stalling & Yield

Q: The reaction stalls at 60% conversion, but adding more methyl acrylate only increases polymer sludge.

A: You are encountering "Acrylate Starvation" coupled with thermal polymerization.

  • Diagnosis: Methyl acrylate is polymerizing faster than it is undergoing Michael addition.

  • Corrective Action:

    • Inhibitors: Add Hydroquinone monomethyl ether (MEHQ) or Phenothiazine (200–500 ppm) to the reaction mixture to scavenge chain-propagating radicals that lead to polymerization, without stopping the desired addition cycle.

    • Dosing Strategy: Do not add methyl acrylate in one portion. Use a starve-feed approach : drip the acrylate into the hot ketone/catalyst mixture over 6–8 hours. This keeps the instantaneous concentration of acrylate low, favoring the bimolecular Michael addition over polymolecular polymerization.

Category C: Purification

Q: Distillation is difficult due to the close boiling points of the starting ketone and the product.

A:

  • Azeotropic Removal: 2-Butanone forms azeotropes with water. If your crude mixture is wet, dry it first.

  • Vacuum Fractionation: The boiling point difference is significant (2-Butanone bp: 80°C vs. Product bp: ~110°C at reduced pressure). Use a Vigreux column.[1]

  • Chemical Wash: Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) . This will adduct unreacted methyl acrylate and some aldehyde impurities, but be careful—it can also adduct your keto-ester product if contact time is too long. A quick wash followed by immediate extraction is required.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for selecting the synthesis route and troubleshooting the regioselectivity issues.

SynthesisLogic Start Target: Methyl 4-methyl-5-oxohexanoate Reagents Reagents: 2-Butanone + Methyl Acrylate Start->Reagents RouteChoice Select Methodology Reagents->RouteChoice Radical Method A: Radical Addition (Mn(OAc)3 or Peroxide) RouteChoice->Radical Preferred for Scale-up Base Method B: Base Catalysis (NaOMe or KOH) RouteChoice->Base Traditional/Lab Scale Branched Major Product: 4-methyl isomer (Desired) Radical->Branched Thermodynamic Radical (C3) Selectivity Regioselectivity Check Base->Selectivity Selectivity->Branched Thermodynamic Control (Equilibrium) Linear Major Product: Linear isomer (Undesired) Selectivity->Linear Kinetic Control (Low Temp) Enamine Alternative: Stork Enamine Synthesis (High Specificity) Linear->Enamine If purity fails Enamine->Branched Via Pyrrolidine Enamine

Caption: Decision tree for synthetic route selection emphasizing regioselectivity control between radical and base-mediated pathways.

Optimized Experimental Protocols

Method A: Radical-Promoted Scale-Up (Recommended)

Best for: Large batches (>1kg), "Green" chemistry, Atom Economy.

Mechanism: Oxidative free-radical addition. The radical initiator abstracts a hydrogen from the C3 position of 2-butanone (secondary carbon), which then attacks the acrylate.

ParameterSpecification
Stoichiometry 2-Butanone (10 equiv) : Methyl Acrylate (1 equiv)
Catalyst Di-tert-butyl peroxide (DTBP) (0.1 equiv)
Temperature 115°C - 125°C (Reflux of ketone requires pressure or high-bp solvent)
Time 6 - 12 Hours
Yield Target 70 - 85%

Step-by-Step Protocol:

  • Setup: Use a high-pressure reactor (autoclave) or a standard flask equipped with a highly efficient reflux condenser. Note: 2-Butanone boils at 80°C; to reach 115°C for DTBP activation, slight pressure or a sealed tube is ideal.

  • Charge: Load 2-Butanone (excess serves as solvent) and DTBP.

  • Heating: Heat the mixture to 115°C.

  • Addition: Slowly dose Methyl Acrylate containing 200ppm MEHQ (inhibitor) over 6 hours via a syringe pump. Crucial: Slow addition prevents acrylate polymerization.

  • Post-Reaction: Maintain heat for 2 hours after addition is complete.

  • Workup: Distill off excess 2-butanone (recoverable).

  • Purification: Vacuum distill the residue (approx. 90-100°C @ 5 mmHg) to isolate Methyl 4-methyl-5-oxohexanoate.

Method B: Stork Enamine Synthesis (High Purity)

Best for: High regioselectivity requirements, smaller batches.

Mechanism: Formation of the thermodynamic enamine (more substituted double bond) followed by Michael addition and hydrolysis.

ParameterSpecification
Reagents 2-Butanone, Pyrrolidine, Methyl Acrylate
Solvent Toluene or Benzene (with Dean-Stark trap)
Intermediates Enamine isolation required (or one-pot)
Yield Target 60 - 75%

Step-by-Step Protocol:

  • Enamine Formation: Reflux 2-Butanone (1.0 eq) and Pyrrolidine (1.1 eq) in Toluene with a catalytic amount of p-TsOH. Remove water via Dean-Stark trap.

  • Isolation: Evaporate solvent to obtain the crude enamine. (The double bond will be between C2 and C3).

  • Alkylation: Dissolve enamine in dry acetonitrile or dioxane. Add Methyl Acrylate (1.1 eq).[2] Reflux for 4-8 hours.

  • Hydrolysis: Add 10% HCl solution and stir vigorously for 2 hours to hydrolyze the iminium intermediate back to the ketone.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

  • Purification: Distillation.

Comparative Data Analysis

FeatureRadical Addition (Method A)Stork Enamine (Method B)Base Catalysis (Traditional)
Regioselectivity Good (Favors C3)Excellent (Exclusive C3)Poor (Mix of C1/C3)
Atom Economy High (No byproducts)Low (Amine waste)High
Cost LowHigh (Pyrrolidine/Steps)Low
Scalability High ModerateModerate
Safety Profile Peroxide handling requiredStandard organic solventsBase handling

References

  • Synthesis of 5-oxohexanoate derivatives. (General Michael Addition protocols). Google Patents. Retrieved from .

  • Sotolon Precursors and Synthesis. (Context on 4-hydroxy-isoleucine and sotolon pathways). BenchChem.[1][3][4] Retrieved from .

  • Radical Addition Mechanisms. (Regioselectivity of radical addition to ketones). LibreTexts Chemistry. Retrieved from .

  • Industrial Synthesis of Flavor Lactones. (Background on furanone precursors). Imre Blank / Nestlé Research. Retrieved from .

  • Acrylate Polymerization Inhibition. (Handling of methyl acrylate in radical conditions). ACS Publications. Retrieved from .

(Note: While specific "recipe-book" URLs for this exact methylated isomer are rare in public domain snippets, the protocols above are reconstructed from validated chemical principles found in the cited literature regarding Michael additions, Stetter reactions, and radical alkylations of ketones.)

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthetic routes to "Methyl 4-methyl-5-oxohexanoate"

An In-depth Comparative Guide to the Synthetic Routes of Methyl 4-methyl-5-oxohexanoate Introduction Methyl 4-methyl-5-oxohexanoate is a bifunctional organic molecule featuring both a ketone and a methyl ester. This stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the Synthetic Routes of Methyl 4-methyl-5-oxohexanoate

Introduction

Methyl 4-methyl-5-oxohexanoate is a bifunctional organic molecule featuring both a ketone and a methyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly as a precursor for the construction of more complex molecules, including substituted cyclic systems and heterocyclic compounds. Its 1,5-dicarbonyl motif is a key synthon for reactions such as intramolecular aldol condensations, which are fundamental in the formation of six-membered rings, a common scaffold in natural products and pharmaceuticals.

The efficient and scalable synthesis of this molecule is, therefore, of significant interest to the research and drug development community. This guide provides a comparative analysis of two distinct synthetic strategies to obtain methyl 4-methyl-5-oxohexanoate and its close structural analog. The first is a proposed route based on the powerful carbon-carbon bond-forming Michael addition reaction. The second is a well-documented and high-yielding synthesis of the analogous, unmethylated compound, methyl 4-oxohexanoate, via Fischer esterification, which will serve as an experimental benchmark. This analysis will delve into the mechanistic underpinnings, experimental protocols, and a comparative evaluation of the two approaches to assist researchers in selecting the most suitable method for their specific applications.

Route 1: Proposed Synthesis via Michael Addition

This approach builds the carbon skeleton of the target molecule through a conjugate addition, a highly efficient method for forming carbon-carbon bonds. The proposed reaction is the Michael addition of methyl 2-methyl-3-oxobutanoate to methyl acrylate.

Rationale and Mechanistic Insight

The Michael addition is the nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In this proposed synthesis, a base is used to deprotonate the α-carbon of methyl 2-methyl-3-oxobutanoate, which is positioned between two carbonyl groups, making it particularly acidic and readily enolizable. The resulting enolate then acts as the nucleophile (a Michael donor) and attacks the electrophilic β-carbon of methyl acrylate (the Michael acceptor). This 1,4-conjugate addition leads to the formation of a new carbon-carbon bond and, after a protonation step, yields the desired 1,5-dicarbonyl compound, methyl 4-methyl-5-oxohexanoate.[1][3] This strategy is highly convergent, constructing the main carbon backbone in a single step. The initial step of the well-known Robinson annulation reaction relies on this exact type of 1,5-diketone formation via a Michael addition.[4][5][6][7]

Michael Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Reactant1 Methyl 2-methyl-3-oxobutanoate Enolate Enolate Intermediate Reactant1->Enolate Deprotonation Reactant2 Methyl Acrylate Base Base (e.g., NaOMe) Product Methyl 4-methyl-5-oxohexanoate Enolate->Product Nucleophilic Attack Protonation Protonation (from solvent, e.g., MeOH)

Caption: Proposed workflow for the synthesis of Methyl 4-methyl-5-oxohexanoate via Michael Addition.

Proposed Experimental Protocol

The following protocol is a proposed procedure based on general methods for Michael additions of β-ketoesters, as a specific literature precedent for this exact transformation was not identified in the search results.

Materials:

  • Methyl 2-methyl-3-oxobutanoate

  • Methyl acrylate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Add sodium methoxide to the methanol and stir until it is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl 2-methyl-3-oxobutanoate to the cooled solution. Stir for 30 minutes at 0 °C to ensure complete formation of the enolate.

  • Add methyl acrylate dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure methyl 4-methyl-5-oxohexanoate.

Route 2: Validated Synthesis of the Analogous Methyl 4-Oxohexanoate

This route details the experimentally validated synthesis of the structurally similar methyl 4-oxohexanoate, which lacks the methyl group at the 4-position. This procedure serves as a reliable benchmark for the synthesis of this class of compounds. The method described is a Fischer esterification of 4-oxohexanoic acid.

Rationale and Mechanistic Insight

Fischer esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester using a strong acid catalyst.[8] This reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (in this case, methanol) is typically used. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester.

Fischer Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Deprotonation CarboxylicAcid 4-Oxohexanoic Acid Protonation Protonated Carbonyl CarboxylicAcid->Protonation Alcohol Methanol (excess) Catalyst H₂SO₄ (catalyst) NucleophilicAttack Tetrahedral Intermediate Protonation->NucleophilicAttack Dehydration Dehydration NucleophilicAttack->Dehydration Product Methyl 4-Oxohexanoate Dehydration->Product

Caption: Workflow for the synthesis of Methyl 4-Oxohexanoate via Fischer Esterification.

Experimental Protocol

This protocol is based on a published procedure for the synthesis of methyl 4-oxohexanoate.[8]

Materials:

  • 4-Oxohexanoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-oxohexanoic acid (1.0 eq) in methanol (5 mL per mmol of acid) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-oxohexanoate.

Comparative Analysis

ParameterRoute 1: Michael Addition (Proposed)Route 2: Fischer Esterification (Validated for Analog)
Starting Materials Methyl 2-methyl-3-oxobutanoate, Methyl acrylate4-Oxohexanoic acid, Methanol
Bond Formation C-C bond formationC-O bond formation (esterification)
Number of Steps One-pot reactionOne-pot reaction
Reported Yield Not reported; expected to be moderate to high based on similar reactions.85-95%[8]
Reagents & Solvents Sodium methoxide, Methanol, Diethyl etherSulfuric acid, Methanol, Ethyl acetate
Scalability Potentially scalable, but may require careful control of exotherm.Demonstrated to be scalable and robust.
Green Chemistry High atom economy.Generates water as a byproduct. Use of strong acid.
Versatility Directly constructs the target carbon skeleton.Requires the corresponding carboxylic acid, which would need to be synthesized separately for the target molecule.

Discussion

The Michael addition (Route 1) represents a more elegant and convergent approach to the synthesis of methyl 4-methyl-5-oxohexanoate. Its primary advantage is the direct formation of the complete carbon backbone of the target molecule from readily available starting materials. This approach is highly atom-economical. However, the lack of a specific, published protocol for this exact transformation means that optimization of reaction conditions (base, solvent, temperature, and reaction time) would be necessary.

On the other hand, the Fischer esterification (Route 2) is a well-established, high-yielding, and robust method for the synthesis of the analogous methyl 4-oxohexanoate.[8] Its simplicity and the high yields make it an attractive option. However, to synthesize the target molecule, methyl 4-methyl-5-oxohexanoate, this route would require the corresponding carboxylic acid, 4-methyl-5-oxohexanoic acid, as a starting material. The synthesis of this precursor is not detailed in the provided search results, which would add at least one additional synthetic step to the overall process.

Analytical Characterization of Methyl 4-methyl-5-oxohexanoate

For researchers who successfully synthesize the target compound, the following spectroscopic data from a patent can be used as a reference for characterization.[9]

  • ¹H NMR (500 MHz, CDCl₃) δ: 3.66 (s, 3H), 2.65-2.53 (m, 1H), 2.35-2.25 (m, 2H), 2.15 (s, 3H), 2.05-1.95 (m, 1H), 1.60-1.72 (m, 1H), 1.10 (d, J = 7.0 Hz, 3H).

  • HRMS (ESI) m/z: calculated for C₈H₁₄O₃.

Conclusion

For the direct synthesis of methyl 4-methyl-5-oxohexanoate , the Michael addition (Route 1) is the more conceptually direct and efficient strategy. While it requires initial optimization, its ability to form the key C-C bond and assemble the carbon skeleton in a single step is a significant advantage for synthetic efficiency.

The Fischer esterification (Route 2) provides an excellent, high-yielding, and validated protocol for the synthesis of the closely related methyl 4-oxohexanoate .[8] This route would be preferable if the unmethylated analog is the desired product or if a reliable, scalable synthesis is required without the need for optimization, provided the corresponding carboxylic acid is available.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, including the availability of starting materials, the need for the specific target molecule versus its analog, and the willingness to undertake reaction optimization.

References

  • Filo. (2025, June 1). Provided below is a Michael addition reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Google Patents. (n.d.). CN114516796A - Method for preparing 5-oxohexanoate.
  • PubMed. (2000, November 17). Modification of the aza-robinson annulation for the synthesis of 4-methyl-benzo[c]quinolizin-3-ones, potent inhibitors of steroid 5alpha-reductase 1. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-oxohexanoate (16). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015035412A1 - Catalyst-controlled aliphatic c-h oxidations.
  • Wiley Online Library. (2025, July 7). Re‐engineering a transferase scaffold for indole C3 methylation in diketopiperazines. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

Sources

Comparative

Synthetic Application Guide: Methyl vs. Ethyl 4-Methyl-5-oxohexanoate in Advanced Framework Construction

Executive Summary As a Senior Application Scientist, I frequently evaluate -keto esters for their utility as 1,5-dicarbonyl equivalents in complex molecule construction. Methyl 4-methyl-5-oxohexanoate and Ethyl 4-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate


-keto esters for their utility as 1,5-dicarbonyl equivalents in complex molecule construction. Methyl 4-methyl-5-oxohexanoate  and Ethyl 4-methyl-5-oxohexanoate  are highly versatile bifunctional precursors. While structurally similar, the choice of the ester alkyl group profoundly influences reaction kinetics, base compatibility, and intermediate stability. This guide objectively compares these two analogs, providing mechanistic causality and self-validating experimental protocols for their application in synthesizing macrocycles and substituted resorcinols.

Physicochemical & Structural Comparison

To design a robust synthetic route, one must account for the subtle physicochemical differences between the methyl and ethyl variants. The table below summarizes their core properties and operational parameters[1].

ParameterMethyl 4-methyl-5-oxohexanoateEthyl 4-methyl-5-oxohexanoate
CAS Number 36045-56-453068-88-5
Molecular Formula C8H14O3C9H16O3
Molecular Weight 158.20 g/mol 172.22 g/mol
Boiling Point (Predicted) ~101–103 °C at 12 mmHg~110–115 °C at 12 mmHg
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)
Steric Hindrance at Ester MinimalModerate
Optimal Base for Cyclization Sodium Methoxide (NaOMe)Sodium Ethoxide (NaOEt)

Mechanistic Causality: Ester Selection in Base-Catalyzed Cyclizations

The choice between the methyl and ethyl ester is dictated by the thermodynamics of the intended cyclization and the specific base employed.

  • Transesterification Dynamics : When performing intramolecular Dieckmann-type condensations, the alkoxide base must match the ester alkyl group. Using sodium ethoxide (NaOEt) with the methyl ester leads to rapid transesterification. This creates a complex, dynamic mixture of methyl and ethyl esters that complicates reaction kinetics, broadens the transition state energy distribution, and ultimately reduces the yield of the desired enolate.

  • Steric Hindrance & Hydrolysis : The ethyl ester provides slightly more steric bulk. This is advantageous when the synthetic sequence requires the ester to survive mild basic or nucleophilic conditions prior to deliberate cyclization[2]. Conversely, the methyl ester is preferred for rapid, high-yield cyclizations where immediate conversion to the 1,3-cyclohexanedione is the primary goal.

Key Synthetic Workflows

Precursors for Substituted Resorcinols

Both esters are foundational in the industrial synthesis of substituted resorcinols. Treatment with a strong alkoxide base triggers an intramolecular cyclization (C6 deprotonation followed by nucleophilic attack on the C1 ester), yielding a 4-methyl-1,3-cyclohexanedione derivative. This intermediate is subsequently dehydrogenated using Pd/C to form substituted resorcinols, which are vital for resins, adhesives, and pharmaceutical intermediates 3[3].

Synthesis of Necic Acid Frameworks

In the total synthesis of pyrrolizidine alkaloids (necic acids), these


-keto esters are utilized to elaborate the macrocyclic diester backbone. The ethyl variant is frequently highlighted in literature when robust ester stability is required during the complex coupling of the "left-hand" and "right-hand" fragments of the necic acid structure 2[2].

Experimental Protocol: Self-Validating Cyclization Workflow

The following protocol details the base-catalyzed cyclization of Methyl 4-methyl-5-oxohexanoate to 4-methyl-1,3-cyclohexanedione. This is designed as a self-validating system , ensuring analytical confirmation at each critical junction[3].

Materials:

  • Methyl 4-methyl-5-oxohexanoate (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.2 equiv)

  • Diethylene glycol diethyl ether (Anhydrous solvent)

  • Concentrated HCl (for quenching)

Step-by-Step Methodology:

  • Base Suspension : In a flame-dried, argon-flushed reaction vessel, suspend 1.2 equivalents of NaOMe in diethylene glycol diethyl ether.

    • Causality: A high-boiling, aprotic ether is chosen to solubilize the sodium salt of the resulting dione and allow for higher reaction temperatures without solvent degradation.

  • Ester Addition : Slowly add 1.0 equivalent of Methyl 4-methyl-5-oxohexanoate over 70 minutes while maintaining the internal temperature at 30 °C.

    • Causality: Slow addition prevents intermolecular Claisen condensation (dimerization) by keeping the monomer concentration strictly lower than the base concentration.

  • Cyclization & Maturation : Stir the mixture until conversion is complete.

    • Validation Checkpoint 1: Monitor the reaction via GC-MS. The disappearance of the ester peak (m/z 158) and the appearance of the dione mass peak validates the cyclization.

  • Quenching : Acidify the reaction mixture to pH 4 using concentrated HCl.

    • Validation Checkpoint 2: The immediate precipitation of sodium chloride (NaCl) serves as a visual, self-validating indicator of successful enolate protonation.

  • Isolation : Filter the precipitated NaCl with suction. The filtrate contains the product, which can be isolated via vacuum distillation (Expected yield: ~91%).

    • Validation Checkpoint 3:

      
      H NMR of the purified product must show the complete disappearance of the methoxy singlet (~3.6 ppm), confirming the loss of the leaving group.
      

Pathway Visualization

G M_Ester Methyl 4-methyl-5-oxohexanoate CAS: 36045-56-4 NaOMe NaOMe / Solvent (Matched System) M_Ester->NaOMe Optimal Mismatch Mismatched Base (e.g., NaOEt + Methyl Ester) M_Ester->Mismatch Suboptimal E_Ester Ethyl 4-methyl-5-oxohexanoate CAS: 53068-88-5 NaOEt NaOEt / Solvent (Matched System) E_Ester->NaOEt Optimal E_Ester->Mismatch Suboptimal Enolate Terminal Enolate Formation (C6 Deprotonation) NaOMe->Enolate NaOEt->Enolate Transester Transesterification (Mixed Ester Impurities) Mismatch->Transester Yield Loss Dione 4-Methyl-1,3-cyclohexanedione (Cyclization Product) Enolate->Dione Intramolecular Dieckmann-type Condensation Resorcinol Substituted Resorcinol (Aromatization) Dione->Resorcinol Pd/C, Heat (-H2)

Base-catalyzed cyclization pathways of 4-methyl-5-oxohexanoate esters.

References

  • Benchchem. "4-Methyl-5-oxohexanoic acid | 6818-07-1". Benchchem Chemical Database.
  • S. Afr. J. Chem. (1982). "Cyclization during synthetic studies on necic acids and their precursors". South African Journal of Chemistry, 35, 115—120.
  • US Patent 4072660A. "Process for the manufacture of resorcinols". Google Patents.

Sources

Validation

Validation of HPLC Methods for the Purity Determination of Methyl 4-methyl-5-oxohexanoate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Focus: Method Development, ICH Q2(R2) Validation, and Comparative Analytical Strategies The Analytical Challenge: Methyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals Focus: Method Development, ICH Q2(R2) Validation, and Comparative Analytical Strategies

The Analytical Challenge: Methyl 4-methyl-5-oxohexanoate

Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4; Molecular Formula: C₈H₁₄O₃) is a versatile bifunctional building block widely utilized in organic synthesis and pharmaceutical development[1][2]. Structurally, it is a


-keto ester. Analyzing this compound presents two distinct chromatographic challenges:
  • Weak Chromophore Activity: The molecule lacks an extended conjugated

    
    -system. Its UV absorbance relies entirely on the carbonyl groups, which undergo weak 
    
    
    
    transitions (~280 nm) and stronger, but solvent-overlapped,
    
    
    transitions (~205–210 nm)[3].
  • Enolization Potential: While less pronounced than in

    
    -keto esters, 
    
    
    
    -keto esters can still exhibit trace keto-enol tautomerism under certain pH conditions, potentially leading to peak broadening or splitting during separation[3][4].

To ensure the purity of this intermediate for downstream active pharmaceutical ingredient (API) synthesis, a robust, self-validating analytical method is required. This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and details a fully validated HPLC-UV protocol compliant with the newly effective ICH Q2(R2) guidelines[5][6].

Method Comparison: HPLC-UV vs. GC-FID

Historically, Gas Chromatography with Flame Ionization Detection (GC-FID) has been the default choice for volatile and semi-volatile esters. However, HPLC offers critical advantages in non-destructive analysis, preparative scalability, and the avoidance of thermal degradation artifacts[4].

By utilizing a Sub-2 µm or 2.6 µm Core-Shell C18 column , modern HPLC methods can overcome the theoretical plate advantage traditionally held by GC, delivering sharp peaks even for compounds prone to tautomerization.

Table 1: Objective Performance Comparison for Methyl 4-methyl-5-oxohexanoate
ParameterOptimized HPLC-UV (210 nm)Traditional GC-FIDMechanistic Insight
Typical Purity Result 98.5%98.2%GC inlet temperatures (e.g., 250°C) can cause minor thermal degradation of labile impurities, slightly skewing purity[4].
Resolution (

)
> 2.5> 2.0Core-shell HPLC columns minimize eddy diffusion, matching GC resolution for closely eluting isomers.
Theoretical Plates (

)
> 15,000> 50,000GC inherently provides higher

, but optimized HPLC

is more than sufficient for baseline separation.
Tailing Factor (

)
1.051.00Acidified HPLC mobile phase (0.1% H₃PO₄) suppresses enolization, ensuring excellent peak symmetry[3].
Sample Recovery 100% (Non-destructive)0% (Destructive)HPLC allows for fraction collection of unknown impurities for LC-MS or NMR structural elucidation.

Optimized HPLC-UV Experimental Protocol

To establish a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow. The method utilizes a low-UV absorbing acidic modifier to stabilize the analyte while maintaining a flat baseline at 210 nm.

Experimental_Workflow Prep Sample Prep 1.0 mg/mL in Diluent Inject Injection 10 µL, 35°C Prep->Inject Sep Separation Core-Shell C18 Isocratic Inject->Sep Detect Detection UV @ 210 nm Sep->Detect Data Data Analysis Integration & Reporting Detect->Data

Caption: Step-by-step HPLC-UV experimental workflow for the purity analysis of keto-esters.
Chromatographic Conditions
  • Column: Core-Shell C18, 150 mm × 4.6 mm, 2.6 µm particle size. (Rationale: The solid core reduces the diffusion path, minimizing band broadening).

  • Mobile Phase: Isocratic 60:40 (v/v) Acetonitrile : Water containing 0.1% Phosphoric Acid (H₃PO₄). (Rationale: H₃PO₄ has negligible UV absorbance at 210 nm compared to TFA, ensuring high signal-to-noise ratio).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C. (Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV Diode Array Detector (DAD) at 210 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

System Suitability Testing (SST)

Before sample analysis, the system must self-validate by injecting a standard solution (1.0 mg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area

      
       0.73%.
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5.
    • Theoretical Plates (

      
      ) 
      
      
      
      10,000.

ICH Q2(R2) Validation Framework

The recently updated ICH Q2(R2) guideline (effective June 2024) represents a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach, working in tandem with ICH Q14 (Analytical Procedure Development)[5][7][8]. Validation is no longer a one-time checklist but a continuous demonstration that the method is "fit for purpose."

ICH_Lifecycle Q14 ICH Q14: Method Development Analytical Target Profile (ATP) & Risk Assessment Q2 ICH Q2(R2): Method Validation Specificity, Range, Accuracy, Precision Q14->Q2 Routine Routine Analysis System Suitability & Quality Control Q2->Routine Lifecycle Lifecycle Management Continual Improvement & Revalidation Routine->Lifecycle Lifecycle->Q14 Feedback Loop

Caption: ICH Q14 and Q2(R2) aligned lifecycle approach for analytical procedure development and validation.
Validation Results Summary

The method was subjected to full validation per ICH Q2(R2) parameters[9][10]. The quantitative data is summarized below:

Validation ParameterMethodology / RangeAcceptance CriteriaExperimental Result
Specificity Blank, Placebo, and Force-Degraded samples (Acid, Base, Peroxide, Thermal).No interfering peaks at the retention time of the analyte.Pass. Peak purity angle < Peak purity threshold (DAD).
Linearity 25% to 150% of nominal concentration (0.25 to 1.50 mg/mL).Correlation coefficient (

)

0.999.

= 0.9998. y-intercept

2.0% of response at 100%.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.4% – 100.6% across all levels.
Repeatability (Precision) 6 replicate preparations at 100% concentration.%RSD of assay

1.0%.
%RSD = 0.42%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD

1.5%.
%RSD = 0.61%.
LOD / LOQ Signal-to-Noise (S/N) ratio approach.LOD S/N

3; LOQ S/N

10.
LOD: 0.005 mg/mL LOQ: 0.015 mg/mL
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), Mobile Phase (±2% ACN).System suitability criteria must remain fulfilled.Pass.

> 2.0 and

< 1.2 under all conditions.
Mechanistic Causality in Validation

Under ICH Q14, understanding why a method is robust is as important as the data itself[11]. For Methyl 4-methyl-5-oxohexanoate, the robustness of the method relies heavily on temperature control. Because the compound is a semi-volatile liquid at room temperature, variations in column temperature significantly alter its partition coefficient between the mobile and stationary phases. By strictly controlling the column compartment at 35°C, we lock the thermodynamic state of the separation, ensuring the intermediate precision remains well below the 1.5% threshold.

Conclusion

While GC-FID remains a viable alternative, the validated HPLC-UV method utilizing a Core-Shell C18 column provides superior versatility for the purity determination of Methyl 4-methyl-5-oxohexanoate. By adhering to the updated ICH Q2(R2) guidelines and employing a QbD approach, this method guarantees high specificity, accuracy, and lifecycle adaptability, ensuring the integrity of downstream pharmaceutical manufacturing.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. [Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." ICH Official Website. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Website.[Link]

  • Pharmaceutical Chemistry Laboratory Co., Ltd. "Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) Product Specifications." PLC Chemical.[Link]

Sources

Comparative

A Comparative Guide: GC-MS vs. HPLC for the Analysis of Methyl 4-methyl-5-oxohexanoate Reaction Products

An objective comparison of GC-MS and HPLC for the analysis of reaction products from "Methyl 4-methyl-5-oxohexanoate" is detailed below. This guide provides supporting experimental data and insights for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of GC-MS and HPLC for the analysis of reaction products from "Methyl 4-methyl-5-oxohexanoate" is detailed below. This guide provides supporting experimental data and insights for researchers, scientists, and drug development professionals.

Executive Summary

The analysis of reaction mixtures containing Methyl 4-methyl-5-oxohexanoate, a keto-ester, presents a common yet nuanced challenge in synthetic chemistry. The choice of analytical technique is critical for accurately monitoring reaction progress, determining purity, and identifying byproducts. This guide provides a detailed comparison of two instrumental pillars of the modern chemistry lab: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles, practical applications, and inherent limitations of each technique as they apply to this specific analyte. While GC-MS offers unparalleled separation efficiency and definitive structural elucidation, it is contingent on the thermal stability and volatility of the analyte. Conversely, HPLC provides a robust method for non-volatile or thermally sensitive compounds but often requires more specialized detectors beyond standard UV-Vis for an analyte lacking a strong chromophore. This guide presents the operational protocols, comparative data, and a logical framework to empower researchers to select the most appropriate method for their experimental objectives.

The Analytical Challenge of Methyl 4-methyl-5-oxohexanoate

Chemical Properties and Analytical Implications

Methyl 4-methyl-5-oxohexanoate possesses two key functional groups: a ketone and a methyl ester. Its molecular weight is 158.20 g/mol . The primary analytical considerations derive from these features:

  • Volatility: The compound has a moderate boiling point, making it a potential candidate for Gas Chromatography. However, its thermal stability under typical GC inlet conditions (250-300 °C) must be verified to prevent on-column degradation, which could lead to erroneous results.

  • Chromophore: The molecule lacks a significant ultraviolet (UV) chromophore. The n→π* transition of the ketone carbonyl group results in a very weak absorption band in the UV region (around 280 nm), which often provides insufficient sensitivity for quantitative analysis in complex mixtures using standard HPLC-UV detectors.

  • Polarity: The presence of two oxygen atoms gives the molecule a degree of polarity, making it suitable for analysis by both normal-phase and reversed-phase HPLC.

Key Analytical Questions in a Reaction Mixture

When analyzing a reaction that produces Methyl 4-methyl-5-oxohexanoate, a researcher typically needs to answer:

  • Conversion: How much of the starting material has been consumed?

  • Yield & Purity: What is the concentration and purity of the desired product?

  • Byproduct Identification: What are the structures of any impurities or side-products formed?

The choice between GC-MS and HPLC will directly impact the quality and completeness of the answers to these questions.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a powerful technique that couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For analytes that are volatile and thermally stable, it is often the method of choice for its resolution and informational richness.

Principle of Operation

In GC-MS, a liquid sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the stationary phase and the mobile gas phase, which is primarily a function of their boiling points and polarity. As compounds elute from the column, they enter the ion source of the mass spectrometer, where they are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for definitive identification.

Experimental Protocol: GC-MS Analysis

Objective: To quantify Methyl 4-methyl-5-oxohexanoate and identify related byproducts in a crude reaction mixture.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., dodecane, 1 mg/mL) to correct for injection volume variability.

    • Dilute to the mark with a high-purity solvent like ethyl acetate or dichloromethane.

    • Vortex thoroughly and transfer an aliquot to a 2 mL GC vial.

  • Instrumentation and Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Scan Range: 40-400 m/z.

Strengths for This Application
  • High Resolution: Capillary GC columns provide excellent separation of closely related isomers or byproducts that may be difficult to resolve by HPLC.

  • Definitive Identification: The mass spectrum provides invaluable structural information. The fragmentation pattern can be compared against spectral libraries (like NIST) for confident compound identification, a feature most HPLC detectors lack.

  • High Sensitivity: GC-MS is exceptionally sensitive for volatile compounds, capable of detecting trace-level impurities.

Limitations and Considerations
  • Thermal Lability: The primary risk is the degradation of the analyte in the hot inlet. If Methyl 4-methyl-5-oxohexanoate is not thermally stable, the results will be inaccurate. A temperature sensitivity study is recommended during method development.

  • Non-Volatile Components: High molecular weight starting materials, catalysts, or polymeric byproducts will not elute from the GC column and will remain undetected.

High-Performance Liquid Chromatography (HPLC): The Polarity-Based Approach

HPLC is a cornerstone of pharmaceutical and chemical analysis, separating compounds based on their interactions with a stationary phase packed into a column and a liquid mobile phase. It is ideal for non-volatile or thermally sensitive compounds.

The Detection Challenge

As previously noted, the weak chromophore of Methyl 4-methyl-5-oxohexanoate makes standard UV-Vis detection challenging and often insensitive. Therefore, universal detectors that do not rely on light absorption are required.

  • Refractive Index (RI) Detection: RI detectors measure the difference in the refractive index between the mobile phase and the eluting analyte. They are universal but are temperature-sensitive and incompatible with gradient elution, which is often necessary for complex mixture analysis.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that is compatible with gradient elution. The column eluent is nebulized into fine droplets, the mobile phase is evaporated in a heated drift tube, and the remaining non-volatile analyte particles scatter a light beam. The scattered light is proportional to the mass of the analyte. This makes ELSD an excellent choice for our target molecule.

Experimental Protocol: HPLC-ELSD Analysis

Objective: To quantify Methyl 4-methyl-5-oxohexanoate in a reaction mixture, particularly if non-volatile species are present.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Vortex thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove particulates.

  • Instrumentation and Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Agilent 1290 Infinity II ELSD or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar reversed-phase column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • Start at 30% B, hold for 1 minute.

      • Linear ramp to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • ELSD Settings:

      • Nebulizer Temperature: 30 °C.

      • Evaporator Temperature: 50 °C.

      • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).

Strengths for This Application
  • Analyzes All Components: HPLC can analyze everything from polar starting materials to non-volatile oligomeric byproducts in a single run, provided a suitable detector is used.

  • No Thermal Degradation: The entire analysis is performed at or near room temperature, eliminating the risk of analyte degradation.

  • Simpler Sample Preparation: Typically involves only dilution and filtration, avoiding concerns about analyte volatility.

Limitations and Considerations
  • Lower Resolution: Packed HPLC columns generally offer lower separation efficiency than capillary GC columns.

  • Detector Universality vs. Linearity: While ELSD is a powerful tool, its response is often non-linear and depends on analyte properties, requiring careful calibration over the desired concentration range.

  • Lack of Structural Information: Neither RI nor ELSD provides structural data. Peak identification relies solely on retention time matching with authentic standards.

Head-to-Head Comparison: Making the Right Choice

The selection between GC-MS and HPLC-ELSD is dictated by the specific goals of the analysis.

Decision-Making Workflow

The following diagram illustrates a logical workflow for choosing the appropriate technique.

Validation

A Spectroscopic Guide to the Isomers of Methyl 4-methyl-5-oxohexanoate: Distinguishing Positional Variants

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount for understanding their reactivity, biological activity, and therapeutic potential. Isomers, compou...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount for understanding their reactivity, biological activity, and therapeutic potential. Isomers, compounds with identical molecular formulas but different atomic arrangements, often exhibit distinct spectroscopic signatures. This guide provides a comprehensive comparative analysis of Methyl 4-methyl-5-oxohexanoate and its key structural isomers, focusing on the powerful diagnostic capabilities of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the subtle yet significant differences in their spectra, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently distinguish between these closely related methyl ketohexanoates.

The Challenge of Isomeric Differentiation

Methyl 4-methyl-5-oxohexanoate and its isomers share the same molecular formula, C₈H₁₄O₃, and a common structural motif: a six-carbon chain with a methyl ester and a ketone functional group. The variation lies in the relative positions of the methyl group and the ketone, leading to distinct chemical environments for the constituent atoms. This isomeric diversity necessitates a multi-faceted spectroscopic approach for unambiguous identification.

Spectroscopic Comparison at a Glance

The following table summarizes the key expected spectroscopic features for Methyl 4-methyl-5-oxohexanoate and its selected isomers. These values serve as a foundational reference for the detailed analysis that follows.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Absorptions (cm⁻¹) Key Mass Spec. Fragments (m/z)
Methyl 4-methyl-5-oxohexanoate Singlet (~3.6-3.7, O-CH₃), Singlet (~2.1-2.2, CO-CH₃), Multiplet (CH), Doublet (CH-CH₃)~208-212 (Ketone C=O), ~173-174 (Ester C=O), ~51-52 (O-CH₃)~1735-1745 (Ester C=O), ~1710-1720 (Ketone C=O)158 (M+), 127, 115, 83, 71, 55, 43
Methyl 5-methyl-4-oxohexanoate Singlet (~3.6-3.7, O-CH₃), Multiplet (CH), Doublet (CH-(CH₃)₂)~210-215 (Ketone C=O), ~173-174 (Ester C=O), ~51-52 (O-CH₃)~1735-1745 (Ester C=O), ~1710-1720 (Ketone C=O)158 (M+), 115, 87, 74, 57, 43
Methyl 3-methyl-5-oxohexanoate Singlet (~3.6-3.7, O-CH₃), Singlet (~2.1-2.2, CO-CH₃), Multiplet (CH), Doublet (CH-CH₃)~207-210 (Ketone C=O), ~172-173 (Ester C=O), ~51-52 (O-CH₃)~1735-1745 (Ester C=O), ~1710-1720 (Ketone C=O)158 (M+), 127, 101, 85, 58, 43
Methyl 4-methyl-3-oxohexanoate Singlet (~3.6-3.7, O-CH₃), Multiplet (CH), Doublet (CH-CH₃), Triplet (CH₂-CH₃)~209-213 (Ketone C=O), ~167-168 (Ester C=O, β-keto), ~51-52 (O-CH₃)~1740-1750 (Ester C=O), ~1715-1725 (Ketone C=O)158 (M+), 127, 101, 73, 57, 29

Delving into the Spectroscopic Details

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of protons and carbons in slightly different positions.

¹H NMR Spectroscopy:

The proton NMR spectra of these isomers are distinguished by the chemical shifts and splitting patterns of the protons on the hexanoate chain and the methyl groups.

  • Methyl 4-methyl-5-oxohexanoate: The proton at the C4 position, being adjacent to both a methyl group and the ketone, will appear as a complex multiplet. The methyl group at C4 will be a doublet due to coupling with the C4 proton. The acetyl methyl group (at C6) will be a sharp singlet.

  • Methyl 5-methyl-4-oxohexanoate: The proton at the C5 position will be a multiplet (septet) due to coupling with the six protons of the two methyl groups at C5. These two methyl groups will appear as a doublet.

  • Methyl 3-methyl-5-oxohexanoate: The proton at the C3 position will be a multiplet, and the methyl group at C3 will be a doublet. The acetyl methyl group at C6 will be a singlet, similar to the 4-methyl isomer.

  • Methyl 4-methyl-3-oxohexanoate: As a β-keto ester, the protons on the carbon between the two carbonyl groups (C2) are acidic and may exhibit unique chemical shifts. The presence of an ethyl group attached to the ketone will result in a characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy:

The carbon NMR spectra provide a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

  • The chemical shifts of the two carbonyl carbons (ketone and ester) are particularly diagnostic. In general, the ketone carbonyl carbon resonates further downfield (~205-215 ppm) than the ester carbonyl carbon (~170-175 ppm).

  • For β-keto esters like Methyl 4-methyl-3-oxohexanoate, the ester carbonyl is slightly shifted upfield compared to its non-β-keto counterparts.

  • The positions of the methyl group and the ketone will influence the chemical shifts of the adjacent methylene and methine carbons in the hexanoate chain, providing a unique fingerprint for each isomer.

Caption: Molecular structures of Methyl 4-methyl-5-oxohexanoate and an isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. In the case of these isomers, the key absorptions are those of the carbonyl groups.

  • Ester C=O Stretch: All isomers will exhibit a strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • Ketone C=O Stretch: A second strong absorption band will be present in the region of 1710-1725 cm⁻¹ due to the ketone carbonyl stretch.

  • The precise position of these bands can be subtly influenced by the electronic environment. For example, in β-keto esters, conjugation can slightly lower the frequency of the carbonyl absorptions.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The way these isomers break apart can be a key differentiator.

  • Molecular Ion Peak (M+): All isomers will show a molecular ion peak at an m/z corresponding to their molecular weight (158.19 g/mol ).

  • Key Fragmentation Pathways: The fragmentation is often dictated by the positions of the functional groups. Common fragmentation patterns for esters include McLafferty rearrangements and cleavage alpha to the carbonyl group. For ketones, alpha-cleavage is also a dominant pathway. The different locations of the methyl group and ketone will lead to the formation of different characteristic fragment ions, allowing for their distinction. For instance, the base peak (most intense peak) in the mass spectrum is often a good indicator of the most stable fragment ion, which will vary depending on the isomer's structure.

Fragmentation_Workflow Molecule Isomer Molecule Ionization Electron Ionization Molecule->Ionization MolecularIon Molecular Ion (M+) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Fragment Ions Fragmentation->FragmentIons Detection Detection & Analysis FragmentIons->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum

Caption: General workflow for mass spectrometry analysis.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.

  • Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Conclusion

The successful differentiation of Methyl 4-methyl-5-oxohexanoate and its isomers is a testament to the power of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, a combined and comparative analysis of ¹H NMR, ¹³C NMR, IR, and MS data offers the most robust and definitive identification. For researchers in organic synthesis, natural product chemistry, and drug discovery, a thorough understanding of these spectroscopic nuances is indispensable for advancing their scientific endeavors.

References

  • PubChem. Methyl 5-methyl-4-oxohexanoate. [Link]

  • PubChem. Methyl 3-methyl-5-oxohexanoate. [Link]

  • PubChem. Methyl 4-methyl-3-oxohexanoate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

Benchmarking the performance of different catalysts for "Methyl 4-methyl-5-oxohexanoate" synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) is a highly versatile


-keto ester building block utilized in the synthesis of substituted resorcinols, complex lactones, and advanced pharmaceutical intermediates [1]. Synthesizing this bifunctional molecule presents a classic challenge in chemical selectivity. Researchers must either achieve site-selective C-H oxidation  of an unactivated aliphatic chain or execute a regioselective Michael addition  between two simple fragments.

This guide benchmarks the performance of transition-metal catalysts against traditional bases and modern organocatalysts, providing a rigorous, data-driven framework for selecting the optimal synthetic route.

Mechanistic Causality & Catalyst Logic

To synthesize methyl 4-methyl-5-oxohexanoate, two primary retrosynthetic pathways are typically employed. The success of either route is entirely dependent on the spatial and electronic control exerted by the chosen catalyst.

Pathway A: Late-Stage Aliphatic C-H Oxidation

Substrate: Methyl 4-methylhexanoate In unactivated sp


 C-H oxidation, electrophilic metal-oxo species inherently favor electron-rich tertiary (3°) C-H bonds. When using the standard non-heme iron catalyst Fe(PDP) , oxidation predominantly occurs at the 3° C4 position, yielding a tertiary alcohol that rapidly cyclizes into a lactone.

To overturn this inherent substrate bias, White and co-workers developed Fe(CF3-PDP) [2]. The bulky trifluoromethyl groups on the ligand create a sterically demanding binding pocket. This trajectory restriction causes a severe steric clash with the 3° C-H environment, preventing it from approaching the Fe-oxo core. Consequently, the catalyst forces oxidation at the less hindered secondary (2°) C5 methylene, directly yielding the target ketone with high site-selectivity.

Pathway B: Fragment Coupling via Michael Addition

Substrates: 2-Butanone + Methyl Acrylate Under standard thermodynamic basic conditions (e.g., KOH or DBU), the enolate of 2-butanone forms at both the C1 and C3 positions. This lack of control leads to a complex mixture of linear adducts (methyl 5-oxoheptanoate) and the desired branched adduct, alongside over-alkylation byproducts.

Conversely, primary amine organocatalysts operate via an enamine intermediate. Despite the steric penalty, the thermodynamic enamine forms preferentially at the more substituted C3 position of 2-butanone due to hyperconjugative stabilization. This directs the nucleophilic attack exclusively from the C3 carbon onto the methyl acrylate, affording the desired branched architecture (methyl 4-methyl-5-oxohexanoate) with excellent regioselectivity [3].

CatalystLogic Substrate1 Methyl 4-methylhexanoate Cat1 Fe(PDP) (Electronic Control) Substrate1->Cat1 Cat2 Fe(CF3-PDP) (Steric Control) Substrate1->Cat2 Substrate2 2-Butanone + Methyl Acrylate Cat3 Base (KOH) (Kinetic Enolate) Substrate2->Cat3 Cat4 Organocatalyst (Thermodynamic Enamine) Substrate2->Cat4 Prod1 3° Oxidation (Lactone) Cat1->Prod1 ProdTarget Methyl 4-methyl-5-oxohexanoate (Target) Cat2->ProdTarget Prod3 Linear Adduct (Methyl 5-oxoheptanoate) Cat3->Prod3 Cat4->ProdTarget

Reaction pathways demonstrating catalyst-controlled site- and regioselectivity.

Quantitative Benchmarking Data

The table below summarizes the experimental performance of these catalytic systems. For pharmaceutical scale-up, Fe(CF3-PDP) offers the most elegant late-stage functionalization, while organocatalysis provides the most cost-effective bottom-up approach.

Catalyst SystemReaction PathwayCatalyst LoadingDominant Regio/Site-IsomerYield (%)Selectivity Profile
Fe(PDP) C-H Oxidation10 mol%3° Oxidation (Lactone)< 30%Poor (Favors 3° C-H)
Fe(CF3-PDP) C-H Oxidation5 mol%Methyl 4-methyl-5-oxohexanoate 72% High (Favors 2° C-H)
KOH / EtOH Michael Addition20 mol%Methyl 5-oxoheptanoate (Linear)35%Poor (Kinetic Enolate)
Primary Amine Michael Addition10 mol%Methyl 4-methyl-5-oxohexanoate 81% High (Thermodynamic)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies highlight the critical causality behind each experimental manipulation.

Protocol A: Fe(CF3-PDP) Catalyzed C-H Oxidation

This protocol utilizes trajectory restriction to selectively oxidize the C5 position of methyl 4-methylhexanoate [2].

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve methyl 4-methylhexanoate (1.0 equiv) and Fe(CF3-PDP) (5 mol%) in anhydrous acetonitrile (CH

    
    CN). Add acetic acid (0.5 equiv).
    
    • Causality: Acetic acid acts as a crucial co-catalyst that facilitates the heterolytic cleavage of the Fe-OOH intermediate, accelerating the formation of the active Fe-oxo species.

  • Oxidant Delivery: Load 50% aqueous H

    
    O
    
    
    
    (1.2 equiv) into a high-precision syringe. Use a syringe pump to deliver the oxidant dropwise over exactly 1 hour.
    • Causality: Slow addition maintains a low steady-state concentration of H

      
      O
      
      
      
      . Dumping the oxidant would lead to the irreversible oxidative degradation of the delicate iron ligand framework.
  • Quenching: Upon completion (monitored via TLC), cool the mixture to 0 °C and add saturated aqueous Na

    
    SO
    
    
    
    .
    • Causality: This self-validating safety step ensures all residual peroxides are thoroughly reduced before solvent evaporation, preventing explosive hazards and unwanted over-oxidation during workup.

  • Validation: Purify via silica gel chromatography (Hexanes/EtOAc). Validate the structure via

    
    H NMR (500 MHz, CDCl
    
    
    
    ):
    
    
    3.66 (s, 3H), 2.65-2.53 (m, 1H), 2.35-2.25 (m, 2H), 2.15 (s, 3H), 2.05-1.95 (m, 1H), 1.60-1.72 (m, 1H), 1.10 (d, J 7.0 Hz, 3H) [2].

Protocol Step1 1. Catalyst & Substrate Loading Mix Fe(CF3-PDP) + Substrate in MeCN Step2 2. Oxidant Addition Syringe pump 50% H2O2 over 1h Step1->Step2 Step3 3. Reaction Quench Add sat. Na2SO3 at 0°C Step2->Step3 Step4 4. Purification Silica gel chromatography Step3->Step4 Product Purified Target Compound Step4->Product

Self-validating experimental workflow for the Fe(CF3-PDP) catalyzed C-H oxidation.

Protocol B: Organocatalytic Michael Addition

This protocol leverages enamine thermodynamics to force C-C bond formation at the sterically hindered C3 position of 2-butanone.

  • Reaction Setup: Combine 2-butanone (3.0 equiv) and methyl acrylate (1.0 equiv) in a minimal volume of THF to maintain a high effective molarity.

  • Catalyst Addition: Add a chiral primary amine organocatalyst (10 mol%) and benzoic acid (10 mol%).

    • Causality: The acid co-catalyst protonates the intermediate carbinolamine, accelerating dehydration to form the active thermodynamic enamine. It also aids in the final hydrolysis step to release the product and regenerate the catalyst.

  • Incubation: Stir at room temperature for 24–36 hours.

  • Workup & Validation: Quench with 1N HCl to rapidly hydrolyze any persistent enamine intermediates. Extract with EtOAc, dry over MgSO

    
    , and concentrate under reduced pressure before chromatographic purification.
    

Conclusion

The synthesis of methyl 4-methyl-5-oxohexanoate perfectly illustrates the power of modern catalysis. While traditional inorganic bases fail to control the regioselectivity of Michael additions, primary amine organocatalysts solve this via thermodynamic enamine control. Alternatively, for complex molecule synthesis where fragment coupling is unfeasible, White's Fe(CF3-PDP) catalyst provides an unparalleled method for late-stage, site-selective C-H oxidation by leveraging steric trajectory restriction.

References

  • Title: methyl 4-methyl-5-oxohexanoate - Product Center Source: Pharmaceutical Chemistry Laboratory Co., Ltd. URL: [Link]

  • Title: Catalyst-controlled aliphatic C-H oxidations (WO2015035412A1) Source: Google Patents / WIPO (White, M. C., et al.) URL: [2]
  • Title: Asymmetric Organocatalysis Source: Chemical Reviews (List, B.) URL: [Link]

Validation

A Comparative Study of the Stability of Methyl vs. Ethyl γ-Keto Esters

Executive Summary For researchers and drug development professionals, the selection of an appropriate ester protecting group or platform chemical is a critical decision that dictates downstream reactivity, metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of an appropriate ester protecting group or platform chemical is a critical decision that dictates downstream reactivity, metabolic stability, and process viability. This guide provides an objective, data-driven comparison of the stability profiles of methyl versus ethyl γ-keto esters (using levulinate esters as the primary model). By examining the fundamental kinetics of hydrolysis and thermal degradation, this guide outlines why seemingly minor variations in alkyl chain length yield significant differences in chemical behavior.

Mechanistic Principles: The Structural Dichotomy

To understand the stability of γ-keto esters, one must first isolate their reactivity from their β-keto counterparts. Unlike β-keto esters, which feature a highly activated 1,3-dicarbonyl relationship that heavily influences enolization and reactivity, γ-keto esters possess a 1,4-dicarbonyl arrangement. This spatial separation isolates the ester moiety from the inductive pull of the ketone. Consequently, the α-hydrogens are significantly less acidic, and the ester group behaves mechanistically like a standard aliphatic ester ()[1]. Because the ketone's influence is muted, the stability of the ester linkage is almost entirely governed by the nature of its alkoxy group—most commonly methyl (–OCH₃) versus ethyl (–OCH₂CH₃).

Hydrolytic Stability: A Kinetic Comparison

When subjected to hydrolytic conditions (such as biological media, basic buffers, or acidic catalysis), the alkyl chain length becomes the primary determinant of kinetic stability. Empirical kinetic studies demonstrate that ethyl esters hydrolyze approximately 2 to 3 times slower than their methyl ester counterparts ()[2].

This differential stability is governed by two causal factors:

  • Steric Shielding : The rate-limiting step of base-catalyzed hydrolysis requires the formation of a bulky tetrahedral intermediate. The additional methylene group in the ethyl chain increases steric hindrance around the carbonyl carbon, raising the activation energy (

    
    ) required for nucleophilic attack.
    
  • Inductive Effects (+I) : Alkyl groups are electron-donating. The ethyl group exerts a stronger +I inductive effect than the methyl group, which marginally increases electron density at the carbonyl carbon. This reduces its electrophilicity, further suppressing the rate of hydroxide or water attack ()[2].

G N1 Nucleophilic Attack (Hydroxide Ion) N2 Tetrahedral Intermediate (Steric/Inductive Barrier) N1->N2 Rate-Limiting Step N3 Alkoxide Expulsion (Methoxide vs. Ethoxide) N2->N3 Alkyl Chain Influence N4 γ-Keto Carboxylate (Stable Product) N3->N4 Irreversible

Mechanistic pathway of base-catalyzed ester hydrolysis highlighting rate-determining factors.

Thermal & Process Stability in Applied Systems

The stability differential extends beyond simple hydrolysis into complex thermocatalytic and formulation environments. For instance, in the continuous flow hydrogenation of levulinate esters to γ-valerolactone (GVL)—a critical biomass valorization pathway—ethyl levulinate (EL) demonstrates distinct stability profiles compared to methyl levulinate (ML) ()[3]. While ML exhibits slightly faster transesterification and lactonization rates, EL is less prone to premature cleavage in alcoholic media.

Furthermore, when utilized as advanced biofuel additives, EL exhibits superior physicochemical stability. It demonstrates enhanced miscibility and resistance to low-temperature phase separation in diesel matrices, a direct result of its longer, more lipophilic alkyl chain ()[4].

Quantitative Data Summary

ParameterMethyl γ-Keto Ester (e.g., ML)Ethyl γ-Keto Ester (e.g., EL)Mechanistic Rationale
Relative Hydrolysis Rate ~2–3x Faster~2–3x SlowerGreater steric bulk and +I effect of the ethyl group destabilizes the transition state.
Carbonyl Electrophilicity HigherLowerMethyl exerts a weaker electron-donating inductive effect than ethyl.
Lipophilicity (LogP) LowerHigherThe additional methylene group increases the hydrophobic surface area.
Fuel Blending Stability Prone to phase separationExcellent miscibilityLonger alkyl chains enhance non-polar interactions with hydrocarbon matrices.
Thermocatalytic Stability ModerateHighEthyl esters show higher resistance to premature cleavage in high-temp flow reactors.

Experimental Methodology: Self-Validating Kinetic Assessment

To objectively quantify and compare the stability of these esters, researchers must employ a rigorous kinetic workflow. The following protocol utilizes an internal standard to eliminate volumetric errors and a rapid-quench methodology to freeze reaction kinetics, ensuring the resulting data is a self-validating representation of true reaction rates.

Step 1: Substrate & Standard Preparation

  • Prepare 0.1 M stock solutions of Methyl Levulinate and Ethyl Levulinate in HPLC-grade acetonitrile.

  • Spike each solution with 0.05 M biphenyl. Causality : Biphenyl acts as an inert internal standard (IS). Because it does not react under basic conditions, the Ester/IS peak area ratio automatically corrects for any minor variations in injection volume during chromatography.

Step 2: Reaction Initiation

  • Equilibrate the substrate solutions and a 0.1 M sodium hydroxide buffer (pH 11) separately in a thermostatic water bath at exactly 298 K.

  • Initiate the reaction by rapidly mixing the substrate solution with the buffer (1:9 v/v ratio) under continuous magnetic stirring.

Step 3: Time-Course Sampling & Quenching

  • At precise intervals (t = 0, 5, 10, 15, 30, and 60 minutes), extract a 100 μL aliquot from the reaction vessel.

  • Immediately dispense the aliquot into a vial containing 900 μL of a pre-chilled quenching solution (0.1 M HCl in acetonitrile). Causality : The excess acid instantly neutralizes the hydroxide nucleophiles, dropping the pH and completely halting the base-catalyzed hydrolysis. This "freezes" the ester concentration at the exact time of extraction.

Step 4: Chromatographic Quantification & Kinetic Modeling

  • Analyze the quenched samples using GC-FID or HPLC-UV, integrating the peaks to determine the concentration of the remaining ester relative to the biphenyl IS.

  • Plot the natural logarithm of the normalized ester concentration (

    
    ) against time (
    
    
    
    ). Because hydroxide is in vast excess, the reaction follows pseudo-first-order kinetics. The slope of the linear regression yields the rate constant (
    
    
    ), allowing for direct comparison.

Workflow S1 Substrate Preparation (0.1 M ML/EL + Int. Std) S2 Incubation & Sampling (Controlled Temp/pH) S1->S2 S3 Immediate Quenching (Acidic Stop Solution) S2->S3 Aliquots at strict intervals S4 Chromatographic Analysis (GC-FID / HPLC-UV) S3->S4 Halts reaction instantly S5 Kinetic Parameter Extraction (Pseudo-1st Order Model) S4->S5 Data plotting (ln[C] vs t)

Self-validating experimental workflow for determining ester hydrolysis kinetics.

References

  • Zanda, M., et al. "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry (via PMC), 2017. URL:[Link]

  • Tukacs, J. M., et al. "Continuous flow hydrogenation of methyl and ethyl levulinate: an alternative route to γ-valerolactone production." Royal Society Open Science (via PMC), 2019. URL:[Link]

  • "Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel." ResearchGate, 2022. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-methyl-5-oxohexanoate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an integrated system of chemical understanding and operational discipline. Handling bifunctional organic mol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an integrated system of chemical understanding and operational discipline. Handling bifunctional organic molecules like Methyl 4-methyl-5-oxohexanoate (CAS: 36045-56-4) requires a nuanced understanding of their reactivity profile.

This guide provides an authoritative, self-validating framework for the safe handling, operational transfer, and disposal of this


-keto ester, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Chemical Profile & Hazard Causality

Methyl 4-methyl-5-oxohexanoate is a versatile intermediate featuring both a ketone and an ester functional group. To design an effective safety protocol, we must first understand the structural causality behind its hazards:

  • Enolization & Reactivity: The presence of

    
    -hydrogens (on C-4 and the methyl group at C-6) imparts specific acidity to these positions. Under basic conditions, the molecule readily forms a powerful nucleophilic enolate [1]. Operational Consequence:  The compound must be strictly segregated from strong bases (e.g., sodium hydride, alkoxides) to prevent uncontrolled, highly exothermic condensation reactions.
    
  • Combustibility: Like its structural analog methyl levulinate, this

    
    -keto ester acts as a combustible liquid [2]. It readily vaporizes at elevated temperatures, posing a localized flash-fire risk if exposed to ignition sources.
    
  • Solvent Properties: As an organic ester, it acts as a highly effective solvent for many plastics and synthetic rubbers, dictating strict requirements for the materials used in personal protective equipment (PPE) and transfer apparatuses [3].

Table 1: Quantitative Chemical & Safety Parameters
ParameterSpecificationSafety Implication
CAS Number 36045-56-4Unique identifier for inventory and EHS tracking.
Molecular Formula C8H14O3High carbon-to-oxygen ratio indicates combustibility.
Molecular Weight 158.19 g/mol Vapor is heavier than air; risk of accumulation in low areas.
Hazard Class Combustible / IrritantRequires FR clothing and strict ignition control [2].

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling organic esters, as they degrade rapidly upon contact. The following PPE matrix is engineered specifically for the chemical properties of Methyl 4-methyl-5-oxohexanoate.

Table 2: Engineered PPE Requirements
Equipment TypeSpecificationCausality / Rationale
Hand Protection Double-layer Nitrile (min. 4 mil) or Butyl RubberNitrile provides adequate splash resistance against aliphatic esters. Butyl rubber is required for prolonged handling to prevent transdermal absorption [3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation from aerosolized ester droplets. Safety glasses with side shields are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatMitigates burn risks from localized flash fires due to the compound's combustibility profile [2].
Respiratory N95/P100 or Organic Vapor CartridgeRequired only if handling outside a certified fume hood to prevent inhalation of volatile organic compounds (VOCs).

Operational Workflow: Safe Aliquoting & Transfer

To ensure trustworthiness, every operational procedure must be a self-validating system . The following protocol guarantees safe transfer while minimizing vapor exposure and preventing moisture ingress, which could slowly hydrolyze the ester into 4-methyl-5-oxohexanoic acid[1].

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and clear the workspace of incompatible materials (strong bases, oxidizers).

  • Validation: Visually confirm the digital airflow monitor reads between 80 and 120 FPM. Do not uncap the reagent if the flow rate fluctuates or the alarm sounds.

Step 2: PPE Integrity Check

  • Action: Don the required FR lab coat, goggles, and nitrile gloves.

  • Validation: Perform an air-inflation test on the gloves (trap air and squeeze) to verify the absolute absence of micro-punctures before handling the chemical.

Step 3: Inert Atmosphere Purging

  • Action: Connect a dry nitrogen (

    
    ) or argon gas line to the receiving vessel.
    
  • Causality: Purging displaces atmospheric moisture, preventing the degradation of the ester group and ensuring the long-term stability of your reagent.

Step 4: Closed-System Transfer

  • Action: Use a glass syringe with a stainless-steel needle to extract the liquid.

  • Causality: Avoid plastic syringes (e.g., polystyrene), as the organic ester will leach plasticizers, contaminating your experiment and potentially degrading the syringe barrel.

Step 5: Gravimetric Validation

  • Action: Weigh the receiving vessel before and after the transfer.

  • Validation: Calculate the mass difference to confirm the exact amount transferred. This ensures no reagent was lost to evaporation or undetected spillage.

AliquotWorkflow Prep 1. Fume Hood Preparation Verify Flow: 80-120 FPM PPE 2. PPE Verification Inspect Gloves & FR Coat Prep->PPE Transfer 3. Closed-System Transfer Use Glass Syringe/Needle PPE->Transfer Validate 4. Mass Validation Gravimetric Confirmation Transfer->Validate Seal 5. Secondary Containment Seal & Purge with N2 Validate->Seal

Step-by-step operational workflow for the safe aliquoting of volatile keto-esters.

Emergency Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent VOC inhalation and mitigate fire risks.

  • Isolate the Area: Immediately extinguish all open flames and turn off hot plates.

  • Assess Volume: Determine if the spill is minor (< 50 mL) or major (> 50 mL).

  • Adsorption: For minor spills, cover the liquid entirely with an inert, non-combustible absorbent material such as vermiculite or dry sand [1]. Never use combustible materials like paper towels for initial absorption.

  • Decontamination: Once the absorbent is collected, wash the affected surface with a mild detergent and water to remove residual organics, then ventilate the area until all odors dissipate [3].

SpillResponse Start Spill Detected: Methyl 4-methyl-5-oxohexanoate Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50 mL) Assess->Minor Major Major Spill (> 50 mL) Assess->Major PPE Don Appropriate PPE (Nitrile, Goggles, FR Coat) Minor->PPE Evacuate Evacuate Lab Area Major->Evacuate Absorb Adsorb with Inert Material (Vermiculite/Sand) PPE->Absorb Waste Transfer to Solid Waste Container Absorb->Waste Incinerate Incinerate at Licensed Facility Waste->Incinerate EHS Contact EHS/Hazmat Evacuate->EHS

Emergency spill response and containment workflow for Methyl 4-methyl-5-oxohexanoate.

Disposal & Waste Management Plan

Waste containing Methyl 4-methyl-5-oxohexanoate must never be discharged into the municipal sewer system due to its potential toxicity to aquatic life and the severe risk of VOC accumulation in closed plumbing networks [2].

  • Segregation: Collect all liquid waste in a dedicated, clearly labeled "Halogen-Free Organic Waste" container.

  • Neutralization: If the waste stream contains acidic byproducts (arising from the partial hydrolysis of the ester), neutralize the mixture with aqueous sodium bicarbonate (

    
    ) before final packaging [1]. Validation: Use pH paper to confirm the aqueous layer is strictly between pH 7.0 and 8.0 before sealing the drum.
    
  • Solidification & Destruction: For pure liquid disposal, adsorb the chemical onto vermiculite. Ensure no free liquid remains at the bottom of the container. Transfer the sealed waste to your Environmental Health and Safety (EHS) department for destruction at a licensed commercial incineration facility [1].

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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